2-Ethylphenol
Description
2-Ethylphenol is a member of phenols.
This compound is a natural product found in Cichorium endivia, Saussurea involucrata, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
2-ethylphenol | |
|---|---|---|
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InChI |
InChI=1S/C8H10O/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3 | |
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InChI Key |
IXQGCWUGDFDQMF-UHFFFAOYSA-N | |
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Canonical SMILES |
CCC1=CC=CC=C1O | |
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Molecular Formula |
C8H10O | |
| Record name | ETHYLPHENOL | |
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DSSTOX Substance ID |
DTXSID1022479 | |
| Record name | 2-Ethylphenol | |
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Molecular Weight |
122.16 g/mol | |
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Physical Description |
Ethylphenol is a yellow liquid. Freezing point -18 °C. Flash point 172 °F., Liquid, Colorless liquid with an odor of phenol; [Merck Index] Yellow-brown liquid; [MSDSonline] | |
| Record name | ETHYLPHENOL | |
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| Record name | Phenol, 2-ethyl- | |
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Boiling Point |
400.14 °F at 760 mmHg (NTP, 1992), 204.5 °C | |
| Record name | ETHYLPHENOL | |
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Flash Point |
173 °F (NTP, 1992), 78 °C | |
| Record name | ETHYLPHENOL | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; FREELY SOL IN ALCOHOL, FREELY SOL IN BENZENE, GLACIAL ACETIC ACID, SOL IN ALL PROP IN ETHER, SOL IN ACETONE, Water solubility = 5340 mg/l | |
| Record name | ETHYLPHENOL | |
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Density |
1.037 (USCG, 1999) - Denser than water; will sink, 1.0146 @ 25 °C | |
| Record name | ETHYLPHENOL | |
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Vapor Pressure |
1 mmHg at 115.2 °F ; 5 mmHg at 164.1 °F; 10 mmHg at 188.6 °F (NTP, 1992), 0.15 [mmHg], 0.153 mm Hg at 25 °C. | |
| Record name | ETHYLPHENOL | |
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Color/Form |
METASTABLE & STABLE CRYSTAL FORM, COLORLESS LIQUID | |
CAS No. |
90-00-6; 25429-37-2, 90-00-6, 25429-37-2 | |
| Record name | ETHYLPHENOL | |
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| Record name | O-ETHYLPHENOL | |
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Melting Point |
-18 °F (NTP, 1992), 18 °C | |
| Record name | ETHYLPHENOL | |
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Foundational & Exploratory
Technical Monograph: Physicochemical Profiling & Handling of 2-Ethylphenol
Executive Summary
2-Ethylphenol (2-EP) is a structural isomer of ethylphenol characterized by the substitution of an ethyl group at the ortho position of the phenolic ring.[1] While often encountered as a spoilage marker in fermentation science (e.g., Brettanomyces activity in wine), its primary utility in chemical biology and drug development lies in its role as a lipophilic building block.[1]
This guide provides a rigorous analysis of 2-EP’s physicochemical behavior.[1] It is designed for researchers requiring high-purity isolation and characterization of 2-EP for use as an intermediate in the synthesis of antioxidants, agrochemicals, and pharmaceutical precursors.[1]
Part 1: Molecular Architecture & Fundamental Constants[1]
The physicochemical profile of 2-EP is dominated by the steric and electronic influence of the ethyl group adjacent to the hydroxyl moiety.[1] This ortho-substitution creates a steric shield that slightly retards metabolic conjugation compared to its para isomer, a feature relevant in pharmacokinetic modeling.[1]
Table 1: Critical Physicochemical Constants[1]
| Property | Value | Context/Notes |
| IUPAC Name | This compound | Synonyms: o-Ethylphenol, Phlorol |
| CAS Registry | 90-00-6 | |
| Molecular Formula | C₈H₁₀O | MW: 122.16 g/mol |
| Physical State | Liquid | Colorless (pure) to yellow/brown (oxidized) |
| Melting Point | -3.4 °C | Stable form.[1][2][3][4][5][6][7][8] Metastable form exists at -28 °C [1][2] |
| Boiling Point | 204.5 °C | At 760 mmHg.[1][3][6] High BP requires vacuum for distillation |
| Density | 1.015 g/mL | At 25 °C. Slightly denser than water |
| Refractive Index | Useful for quick purity validation [3] | |
| Solubility (Water) | ~5.3 g/L | Low solubility due to lipophilic ethyl chain |
| pKa | 10.2 | Weakly acidic; comparable to phenol (10.[1]0) |
| LogP (Octanol/Water) | 2.47 - 2.50 | Moderate lipophilicity; crosses membranes easily [4] |
| Flash Point | 78 °C | Combustible liquid (Closed Cup) |
Part 2: Thermodynamic & Transport Properties[1]
For drug development professionals, understanding the transport properties of 2-EP is vital for predicting bioavailability and environmental fate.[1]
Lipophilicity and Membrane Permeability
With a LogP of ~2.5 , 2-EP sits in the "sweet spot" for passive diffusion across lipid bilayers.[1] The ethyl group increases lipophilicity relative to phenol (LogP 1.46), enhancing its affinity for hydrophobic pockets in target proteins but also increasing its retention in adipose tissue.[1]
Acidity and Ionization
The pKa of 10.2 indicates that at physiological pH (7.4), 2-EP exists almost exclusively (>99.8%) in its protonated, neutral form.[1]
-
Experimental Implication: Extraction from aqueous media requires pH adjustment.[1] To sequester 2-EP into the aqueous phase, the pH must be raised to >12 (using NaOH), converting it to the water-soluble phenolate ion.[1]
Part 3: Visualization of Physicochemical Logic[1]
The following diagram illustrates the causal relationships between the molecular structure of 2-EP and its resulting macroscopic properties.
Figure 1: Causal map linking the ortho-ethyl structure to thermodynamic and kinetic behaviors.[1]
Part 4: Synthesis & Purification Protocols[1]
Self-Validating System: The following protocol ensures high purity by integrating in-process checks (Refractive Index) and a logical separation based on pKa manipulation.
Context
Commercial 2-EP often contains traces of phenol or isomeric impurities.[1] For rigorous kinetic studies, repurification is mandatory.[1]
Protocol: Acid-Base Extraction & Vacuum Distillation
Objective: Isolate >99.5% pure 2-EP from a crude reaction mixture or commercial stock.[1]
-
Dissolution: Dissolve crude material in Diethyl Ether (Et₂O).
-
Alkaline Extraction (The Switch):
-
Separation: Discard the organic (ether) layer containing non-acidic impurities.[1]
-
Acidification (Recovery):
-
Extraction & Drying:
-
Final Purification (Vacuum Distillation):
Workflow Diagram
Figure 2: Purification workflow utilizing pKa-dependent solubility switching.[1]
Part 5: Spectral Fingerprinting (Identification)[1]
To confirm the identity of the purified product, compare against these standard spectral markers.
-
1H NMR (CDCl₃, 400 MHz):
-
δ 1.25 (t, 3H): Methyl protons of the ethyl group.[1]
-
δ 2.65 (q, 2H): Methylene protons (coupling with methyl).[1]
-
δ 4.80 (s, 1H): Hydroxyl proton (-OH).[1] Note: Chemical shift varies with concentration/solvent.[1]
-
δ 6.5 - 7.2 (m, 4H): Aromatic ring protons.[1] Look for the specific ortho coupling pattern distinguishing it from p-ethylphenol [5].[1]
-
-
IR Spectrum (Neat):
Part 6: Safety & Handling (E-E-A-T)
This compound is corrosive and toxic.[1][7][8][10] It acts as a severe irritant to mucous membranes.[1]
-
Storage: Store under an inert atmosphere (Nitrogen or Argon). Phenols are prone to oxidation, turning pink/red upon formation of quinones.[1]
-
PPE: Neoprene or Nitrile gloves are mandatory.[1] Standard latex offers insufficient permeation resistance against alkylphenols.[1]
-
Spill Management: Do not wash with water immediately.[1] Absorb with vermiculite or sand.[1] If on skin, wash with Polyethylene Glycol (PEG 300) or copious amounts of soap and water; water alone may spread the lipophilic phenol over a larger skin area.[1]
References
-
National Institute of Standards and Technology (NIST). "this compound Phase Change Data."[1] NIST Chemistry WebBook, SRD 69.[1]Link
-
PubChem. "Compound Summary: this compound."[1][4] National Library of Medicine.[1]Link[1]
-
The Good Scents Company. "2-Ethyl Phenol Properties and Safety."[1] Link
-
DrugFuture. "Chemical Index Database: this compound." Link
-
ChemicalBook. "this compound NMR Spectrum." Link
Sources
- 1. This compound | C8H10O | CID 6997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(90-00-6) 1H NMR spectrum [chemicalbook.com]
- 3. 2-ethyl phenol, 90-00-6 [thegoodscentscompany.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. This compound [drugfuture.com]
- 7. fishersci.com [fishersci.com]
- 8. grokipedia.com [grokipedia.com]
- 9. chemimpex.com [chemimpex.com]
- 10. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 2-Ethylphenol: Synthesis, Analysis, and Applications
This guide provides a comprehensive technical overview of 2-Ethylphenol (CAS No: 90-00-6), intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries. We will delve into its fundamental properties, synthesis methodologies, analytical techniques, and key applications, with a focus on the scientific rationale behind the procedures.
Core Identification and Physicochemical Properties
This compound, systematically named This compound according to IUPAC nomenclature, is an organic compound with the chemical formula C₈H₁₀O.[1] It belongs to the phenol family, characterized by a hydroxyl (-OH) group attached to a benzene ring, with an ethyl (-CH₂CH₃) group at the ortho-position.
Synonyms: o-Ethylphenol, Phlorol[2]
CAS Number: 90-00-6[2]
The physicochemical properties of this compound are critical for its handling, application, and analysis. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 122.16 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Phenolic | [2][3] |
| Melting Point | -3.4 °C (stable form) | [1][2] |
| Boiling Point | 204.5 °C at 760 mmHg | [1][2] |
| Density | 1.015 g/mL at 25 °C | [1] |
| Flash Point | 78 °C | [1] |
| Water Solubility | Approx. 5.34 g/L at 20 °C | [1] |
| logP (Octanol/Water) | 2.47 | [3] |
The relatively low melting point and high boiling point are characteristic of a substituted phenol of this molecular weight. Its limited water solubility and a logP value greater than 2 indicate its lipophilic nature, which is a crucial consideration in solvent selection for extraction and purification, as well as in predicting its behavior in biological systems.
Synthesis of this compound: A Mechanistic Approach
The primary industrial route to this compound is the shape-selective ortho-alkylation of phenol with ethylene.[1][4] This process is typically carried out at high temperatures (320-340 °C) and pressures (20 MPa) using an aluminum phenolate catalyst.[3][4]
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Catalyst Formation: Aluminum metal reacts with phenol to form the aluminum phenolate catalyst, Al(OPh)₃. This is the active catalytic species.
-
Electrophile Generation: Ethylene, in the presence of the acidic aluminum phenolate catalyst, is activated to form a carbocation-like species or a polarized complex.
-
Electrophilic Attack: The electron-rich phenol ring, activated by the hydroxyl group, attacks the electrophilic ethylene species. The hydroxyl group directs the substitution to the ortho and para positions. The steric hindrance of the aluminum phenolate, which coordinates to the phenolic oxygen, favors the formation of the ortho isomer, this compound.
-
Rearomatization: The resulting intermediate loses a proton to regenerate the aromatic ring, yielding this compound.
The diagram below illustrates the key steps in the synthesis of this compound.
Caption: Industrial synthesis workflow for this compound.
Laboratory-Scale Synthesis Protocol
While the industrial process operates under harsh conditions, a laboratory-scale synthesis can be adapted using a Friedel-Crafts alkylation approach with a suitable ethylating agent and a Lewis acid catalyst.
Objective: To synthesize this compound from phenol and an ethylating agent.
Materials:
-
Phenol
-
Ethyl bromide (or diethyl sulfate)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable inert solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ in DCM. The choice of an inert atmosphere is crucial to prevent the reaction of the Lewis acid with atmospheric moisture, which would deactivate it.
-
Addition of Phenol: Dissolve phenol in a minimal amount of DCM and add it dropwise to the stirred suspension of AlCl₃ at 0 °C (ice bath). This exothermic reaction forms the aluminum phenoxide complex, which activates the ring for electrophilic attack.
-
Addition of Ethylating Agent: Add ethyl bromide dropwise to the reaction mixture at 0 °C. The slow addition helps to control the exothermic reaction and minimize side-product formation.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1 M HCl. This step hydrolyzes the aluminum complexes and protonates the phenoxide.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash removes any unreacted acidic starting material and byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is then purified by fractional distillation under reduced pressure or by column chromatography on silica gel. The choice of purification method depends on the scale of the reaction and the purity required.
This self-validating protocol includes multiple workup steps to ensure the removal of impurities and a final purification step to isolate the desired product.
Analytical Characterization
The purity and identity of this compound are typically confirmed using chromatographic and spectroscopic techniques.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds like this compound.
A Typical GC Protocol for this compound Analysis:
| Parameter | Setting | Rationale |
| Column | DB-5 or HP-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | This non-polar column provides good separation for a wide range of organic compounds, including phenols. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Oven Program | Initial temp: 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| Carrier Gas | Helium or Hydrogen, constant flow of 1 mL/min | Inert carrier gases that provide good chromatographic efficiency. |
| Detector | Flame Ionization Detector (FID) | FID is sensitive to hydrocarbons and provides a linear response over a wide concentration range. |
| Detector Temperature | 300 °C | Prevents condensation of the analytes in the detector. |
The choice of a non-polar column is based on the principle of "like dissolves like," where the separation is primarily based on the boiling points of the analytes. The temperature program is designed to provide good resolution between this compound and its isomers (3-ethylphenol and 4-ethylphenol) as well as other potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is another valuable tool for the analysis of this compound, particularly for non-volatile derivatives or when analyzing complex mixtures. A reverse-phase HPLC method is commonly employed.[5]
A Typical HPLC Protocol for this compound Analysis:
| Parameter | Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase is a non-polar material suitable for retaining and separating moderately polar compounds like this compound from a polar mobile phase. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid | A mixture of a polar solvent (water) and a less polar organic modifier (acetonitrile) allows for the elution of the analyte. Phosphoric acid is added to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency and reasonable analysis time. |
| Detector | UV-Vis at 270 nm | Phenols exhibit strong UV absorbance, making UV detection a sensitive and reliable method. The maximum absorbance for this compound is around 270 nm. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
This protocol is self-validating as the use of a C18 column with a polar mobile phase ensures good retention and separation based on the hydrophobicity of the analytes. The addition of acid to the mobile phase is a critical step for achieving symmetrical peak shapes for acidic compounds like phenols.
Key Applications in Research and Industry
This compound is a versatile intermediate with applications in various sectors.
-
Pharmaceutical Synthesis: It serves as a starting material and intermediate for the synthesis of various pharmaceutical compounds.[2][6] For instance, it has been used in the preparation of phenoxyacetic acid derivatives investigated as novel agonists for free fatty acid receptors in the context of diabetes treatment.[4]
-
Agrochemicals: It is also a precursor in the synthesis of certain pesticides and herbicides.[2][6]
-
Fragrance and Flavor Industry: Due to its characteristic phenolic and slightly smoky aroma, this compound is used as a fragrance ingredient in perfumes and as a flavoring agent in some food products.[1][6]
-
Antioxidants: It is utilized in the production of antioxidants, particularly for plastics and rubber, where it helps to prevent oxidative degradation and extend the material's lifespan.[6]
-
Solvents and Cleaning Agents: In industrial settings, it can be used as a solvent and a component in cleaning agents.[1]
The following diagram illustrates the diverse applications of this compound.
Caption: Major application areas of this compound.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1] It is also harmful if swallowed or inhaled.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with a well-established synthesis route and diverse applications. A thorough understanding of its properties, synthesis mechanism, and analytical methods is essential for its effective and safe use in research and industrial settings. The protocols and rationale provided in this guide offer a solid foundation for professionals working with this important compound.
References
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This compound | C8H10O | CID 6997 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]
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2-ethyl phenol, 90-00-6. (n.d.). The Good Scents Company. Retrieved January 27, 2026, from [Link]
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Analytical Standards for 2-Ethylphenol: A Technical Guide
The following technical guide is structured to serve as a definitive reference for the analysis of 2-Ethylphenol (2-EP). It synthesizes physicochemical principles with practical, field-validated protocols for researchers in pharmaceutical development and analytical chemistry.[1][2]
Executive Summary
This compound (CAS 90-00-6) is a critical phenolic analyte serving dual roles: a potent spoilage marker in fermentation science (indicating Brettanomyces contamination) and a process-related impurity in pharmaceutical synthesis.[1][2] Its structural isomerism—specifically the ortho-substitution—presents unique separation challenges against its isomers, 3-ethylphenol and 4-ethylphenol.[1][2]
This guide provides a self-validating analytical framework. It moves beyond simple recipe listing to explain the mechanistic basis of separation, ensuring that researchers can adapt these protocols to complex matrices ranging from biological fluids to drug substance intermediates.[1][2]
Physicochemical Profile & Analytical Implications[1][2][3][4][5][6][7][8][9][10][11]
Understanding the fundamental properties of this compound is the first step in method development.[1][2] The ortho-ethyl group provides steric shielding to the hydroxyl moiety, influencing both pKa and chromatographic retention behavior.[1][2]
| Property | Value | Analytical Implication |
| Molecular Formula | C₈H₁₀O | MW = 122.16 g/mol .[1][2][3][4][5] |
| Boiling Point | 204.5 °C | Suitable for GC without derivatization, though derivatization improves peak shape.[1][2][4] |
| pKa | 10.2 | Weakly acidic.[1][2][4] Exists as a neutral molecule at pH < 8, essential for Reverse Phase HPLC retention.[1][2] |
| LogP | 2.47 | Moderate lipophilicity.[1][2][4] High affinity for C18 phases and PDMS (Polydimethylsiloxane) SPME fibers.[1][2] |
| Solubility | Water: Low (<1 mg/mL)Ethanol: High | Stock standards must be prepared in alcohols (EtOH, MeOH) or acetonitrile, not water.[1][4] |
| UV Maxima | 270–274 nm | Primary wavelength for HPLC-UV detection.[1][2][4] |
Chromatographic Separation Strategies
The core challenge in 2-EP analysis is resolving it from its structural isomers (3-EP and 4-EP) and other alkylphenols.[1][2]
Gas Chromatography (GC) – The Gold Standard
GC is the preferred method for 2-EP due to its volatility.[1][2]
-
Column Selection: A standard 5% phenyl-methylpolysiloxane column (e.g., DB-5, HP-5MS) provides baseline resolution of 2-EP from 4-EP.[1][2] The ortho-isomer (2-EP) typically elutes before the para-isomer (4-EP) due to a slightly lower boiling point and intramolecular hydrogen bonding effects that reduce interaction with the stationary phase.[1][2]
-
Derivatization (Optional but Recommended): While 2-EP can be analyzed directly, the phenolic hydroxyl group can cause peak tailing.[1][2] Silylation (using BSTFA/TMCS) or acetylation (using acetic anhydride) caps the polar -OH group, improving peak symmetry and sensitivity.[1][2]
High-Performance Liquid Chromatography (HPLC)
HPLC is utilized when the sample matrix is aqueous or thermally unstable.[1][2]
-
Mobile Phase Modifiers: Acidification (Formic acid or Phosphoric acid) is mandatory to suppress ionization.[1][2][4] At neutral pH, phenol dissociation leads to peak broadening and reduced retention.[1][2]
-
Detection: Fluorescence detection (FLD) is significantly more selective and sensitive than UV for phenols.[1][2]
Validated Experimental Protocols
Protocol A: Trace Analysis via SPME-GC-MS
Target Application: Complex matrices (e.g., fermentation broths, biological fluids) requiring high sensitivity (ppb level).[1][2]
1. Sample Preparation:
-
Vial: 10 mL or 20 mL headspace vial.
-
Matrix Modification: Add 2 g NaCl to 10 mL sample (Salting out effect increases extraction efficiency).
-
Internal Standard: Add 50 µL of deuterated standard (4-ethylphenol-d4 or 2,4-dimethylphenol-d3).
2. SPME Extraction:
-
Fiber: 100 µm PDMS (Polydimethylsiloxane) or DVB/CAR/PDMS (for broader phenol coverage).[1][2][4]
-
Condition: Incubate at 40°C for 20 minutes with agitation (500 rpm).
3. GC-MS Parameters:
-
Inlet: 250°C, Splitless mode (Desorption time: 3-5 min).
-
Oven Program: 50°C (hold 1 min) → 10°C/min → 220°C → 30°C/min → 300°C.
-
MS Detection: SIM Mode (Selected Ion Monitoring).
4. Visualized Workflow (SPME Logic):
Figure 1: The salting-out step drives the semi-polar 2-EP into the headspace, where the PDMS fiber concentrates it, eliminating the need for liquid solvents.[1][2]
Protocol B: Purity Assay via HPLC-UV
Target Application: Pharmaceutical raw material testing or high-concentration standards.[1][2][4]
1. Standard Preparation:
-
Dissolve 10 mg 2-EP reference standard in 10 mL Acetonitrile (Stock A: 1 mg/mL).
-
Dilute Stock A with mobile phase to working range (e.g., 10–100 µg/mL).[1][2]
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic 40:60 (Acetonitrile : 0.1% Phosphoric Acid in Water).[1][2][4]
-
Temperature: 30°C.
3. System Suitability Criteria:
-
Tailing Factor: < 1.5 (Ensures sufficient suppression of phenol ionization).[1][2][4]
-
Resolution (Rs): > 2.0 between 2-EP and nearest interference (e.g., 4-EP).
Analytical Decision Tree
When choosing a method, the matrix complexity and required limit of detection (LOD) are the deciding factors.[1][2] Use the logic flow below to select the appropriate protocol.
Figure 2: Select SPME-GC-MS for trace detection in water; use HPLC-UV for routine purity assays.
Troubleshooting & Interferences
| Issue | Cause | Corrective Action |
| Co-elution with 2,4-Dimethylphenol | Similar boiling points and polarity.[1][2][4] | Switch GC column to a polar phase (e.g., Wax/PEG) or use MS spectral deconvolution.[1][4] |
| Peak Tailing (HPLC) | Silanol interactions or ionization.[1][2][4] | Increase buffer concentration or lower pH (use pH 2.5–3.0).[1][2] |
| Low Recovery (SPME) | Matrix binding or pH issues.[1][2][4] | Ensure pH < 4 (to keep phenol neutral) and increase salting out (NaCl). |
| Ghost Peaks | Carryover in SPME fiber.[1][2][4] | Bake fiber at 250°C for 10 mins between runs. |
References
-
OIV (International Organisation of Vine and Wine). (2020).[1][2] Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS).[1][2][7] Method OIV-OENO 620-2020.[1][2] Link
-
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 6997, this compound.[1][2] PubChem.[1][2][3] Link[1][2][4]
-
NIST Mass Spectrometry Data Center. this compound Mass Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Link
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U.S. EPA. (2007).[1][2] Method 8041A: Phenols by Gas Chromatography.[1][2][8] SW-846 Test Methods for Evaluating Solid Waste.[1][2] Link
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Chem-Impex International. this compound Product Specification & Safety Data.Link[1][2][4]
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- 1. This compound | C8H10O | CID 6997 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. chemimpex.com [chemimpex.com]
- 4. Phenol, 2-ethyl- (CAS 90-00-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 6. epa.gov [epa.gov]
- 7. A simple, cheap and reliable method for control of 4-ethylphenol and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
Microbial Degradation of 2-Ethylphenol: A Technical Guide for Researchers
Introduction: The Environmental Significance and Challenge of 2-Ethylphenol
This compound (o-ethylphenol) is an alkylated phenol of significant industrial relevance, utilized in the synthesis of dyes, pharmaceuticals, and as a precursor in the fragrance industry. Its presence in the environment, primarily through industrial effluents, poses a considerable challenge due to its moderate toxicity and persistence. As a substituted phenolic compound, this compound exhibits greater recalcitrance to degradation than phenol itself, necessitating a deeper understanding of the microbial mechanisms capable of its detoxification and mineralization. This guide provides a comprehensive overview of the microbial degradation of this compound, focusing on the underlying biochemical pathways, key microbial players, and the experimental methodologies required for its study.
Core Principles of Microbial Catabolism of this compound
The microbial strategy for degrading aromatic compounds like this compound follows a conserved sequence: initial modification of the substituent group or the aromatic ring, followed by hydroxylation to a dihydroxybenzene derivative (a catechol), subsequent aromatic ring cleavage, and finally, funneling of the resulting intermediates into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.[1][2]
Initial Hydroxylation: The Gateway Reaction
The catabolism of this compound is initiated by a crucial hydroxylation step, catalyzed by monooxygenase enzymes. These enzymes introduce a second hydroxyl group onto the aromatic ring, ortho to the existing one, to form a substituted catechol.[1] In the case of this compound, this initial reaction is predicted to yield 3-ethylcatechol .
This hydroxylation is a critical, often rate-limiting, step. The enzymes responsible are typically multicomponent phenol hydroxylases, which utilize cofactors such as NADH or NADPH to activate molecular oxygen for incorporation into the aromatic ring.[3]
Aromatic Ring Cleavage: Ortho vs. Meta Pathways
Once 3-ethylcatechol is formed, the aromatic ring is primed for cleavage by dioxygenase enzymes. Two primary pathways exist for this ring fission, distinguished by the position of cleavage relative to the two hydroxyl groups: the ortho (intradiol) cleavage pathway and the meta (extradiol) cleavage pathway.[1][2]
-
Ortho-Cleavage Pathway: The ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase . This pathway is common for the degradation of unsubstituted phenol in many bacteria.[1]
-
Meta-Cleavage Pathway: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase .[2] This pathway is frequently observed in the degradation of alkyl-substituted phenols.[4]
For alkylphenols, the position of the alkyl group can significantly influence which pathway is utilized. Evidence from the degradation of other ortho-substituted phenols, such as o-cresol and 2-sec-butylphenol, suggests that the meta-cleavage pathway is the more probable route for this compound degradation .[5]
The following diagram illustrates the proposed initial steps in the microbial degradation of this compound via the meta-cleavage pathway.
Caption: Proposed initial metabolic pathway for this compound degradation.
Key Microbial Genera and Degradation Kinetics
Several bacterial genera are well-known for their ability to degrade a wide range of phenolic compounds. While specific studies on this compound are limited, research on related alkylphenols and the substrate specificity of degrading enzymes points to the following genera as primary candidates for this compound bioremediation:
-
Pseudomonas : This genus is renowned for its metabolic versatility. Strains of Pseudomonas have been shown to degrade a vast array of aromatic hydrocarbons.[6] A Pseudomonas sp. strain MS-1, capable of degrading 2-sec-butylphenol via a meta-cleavage pathway, was also found to be effective in degrading this compound.[5] Furthermore, another Pseudomonas strain, FH23, has demonstrated the ability to metabolize this compound.[7]
-
Alcaligenes : Species such as Alcaligenes faecalis have been identified as potent phenol degraders, capable of handling high concentrations of the pollutant.[8][9] Their broad substrate range suggests a potential for this compound degradation.
-
Rhodococcus : This genus is known for its robust enzymatic systems for xenobiotic degradation. While detailed studies on this compound are scarce, their documented ability to degrade other alkylphenols makes them a strong candidate.[10]
-
Mixed Microbial Consortia: Often, a synergistic community of microorganisms is more effective at degrading complex mixtures of pollutants than a single species.
Quantitative Data on this compound Biodegradation
Quantitative kinetic data for this compound degradation is sparse compared to phenol. However, studies with mixed microbial cultures provide valuable insights into its relative biodegradability.
| Compound | Max. Degradation Rate (Vmax) (µM mg protein⁻¹ h⁻¹) | Substrate Affinity (Ks) (mM) | Inhibition Constant (Ki) (mM) | Reference |
| Phenol | 47.0 | 0.04 | 0.8 | [11][12] |
| o-Cresol | 19.5 | 0.05 | 0.5 | [11][12] |
| This compound | 3.1 | 0.05 | 0.4 | [11][12] |
| 3,4-Xylenol | 9.7 | 0.05 | 0.4 | [11][12] |
Table 1: Comparative kinetic parameters for the aerobic biodegradation of phenol and various alkylphenols by a mixed microbial culture.
As the data indicates, the maximum degradation rate for this compound is significantly lower than that of phenol and cresols, highlighting its higher recalcitrance.[11][12] Concentrations of this compound above 3.5 mM were found to be highly toxic to the microbial consortium.[12]
Experimental Protocols for Studying this compound Degradation
A systematic approach is required to isolate, characterize, and study the kinetics of this compound-degrading microorganisms. The following section outlines key experimental workflows.
Isolation and Enrichment of this compound-Degrading Microbes
The primary method for obtaining potent microbial degraders is through selective enrichment from contaminated environments.
Protocol 1: Enrichment and Isolation
-
Sample Collection: Collect soil or water samples from sites with a history of industrial contamination (e.g., former manufactured gas plants, chemical production facilities).
-
Enrichment Culture:
-
Prepare a basal salts medium (BSM) containing essential minerals but lacking a carbon source.
-
Add this compound as the sole source of carbon and energy at a starting concentration of 50-100 mg/L.
-
Inoculate the medium with the collected environmental sample (e.g., 1 g of soil or 10 mL of water per 100 mL of medium).
-
Incubate at a controlled temperature (e.g., 25-30°C) with shaking to ensure aeration.
-
-
Sub-culturing: After observing microbial growth (indicated by turbidity), transfer an aliquot of the culture to fresh BSM with this compound. Repeat this process several times to select for a microbial population highly adapted to this compound degradation.
-
Isolation of Pure Cultures:
-
Serially dilute the final enrichment culture.
-
Plate the dilutions onto BSM agar plates containing this compound.
-
Incubate the plates until distinct colonies appear.
-
Isolate individual colonies and re-streak onto fresh plates to ensure purity.
-
-
Identification: Characterize the isolated strains using morphological analysis, biochemical tests, and 16S rRNA gene sequencing.[13]
Caption: Workflow for the isolation of this compound-degrading bacteria.
Analysis of Degradation and Metabolite Identification
To confirm degradation and elucidate the metabolic pathway, it is essential to monitor the disappearance of the parent compound and identify the transient intermediates.
Protocol 2: Degradation Assay and Metabolite Analysis
-
Culturing: Grow the isolated strain in BSM with a known initial concentration of this compound.
-
Sampling: At regular time intervals, withdraw aliquots of the culture.
-
Sample Preparation:
-
Centrifuge the samples to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter.
-
For metabolite analysis, the supernatant may require extraction with a solvent like ethyl acetate, followed by evaporation and reconstitution in a suitable solvent.
-
-
Quantification of this compound:
-
Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with a UV detector. A C18 reverse-phase column is typically used with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid).[1]
-
-
Metabolite Identification:
-
Analyze the extracted samples using Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization may be necessary to increase the volatility of the metabolites.
-
Compare the mass spectra of the detected peaks with known standards and library databases to identify intermediates like 3-ethylcatechol.
-
Enzyme Assays
To confirm the involvement of specific pathways, assays for the key ring-cleavage enzymes are performed using cell-free extracts.
Protocol 3: Catechol Dioxygenase Assays
-
Preparation of Cell-Free Extract:
-
Grow the bacterial strain in the presence of this compound to induce the degradative enzymes.
-
Harvest the cells by centrifugation.
-
Resuspend the cells in a suitable buffer and lyse them using sonication or a French press.
-
Centrifuge the lysate at high speed to obtain a clear cell-free extract.
-
-
Catechol 2,3-Dioxygenase (meta-cleavage) Assay:
-
Add the cell-free extract to a reaction mixture containing a buffer and catechol.
-
Monitor the formation of the yellow ring-cleavage product, 2-hydroxymuconic semialdehyde, by measuring the increase in absorbance at 375 nm.[2]
-
-
Catechol 1,2-Dioxygenase (ortho-cleavage) Assay:
-
Add the cell-free extract to a reaction mixture containing a buffer and catechol.
-
Monitor the formation of cis,cis-muconic acid by measuring the increase in absorbance at 260 nm.[10]
-
Conclusion and Future Directions
The microbial degradation of this compound is a promising avenue for the bioremediation of contaminated environments. While the general principles of its catabolism can be inferred from studies on phenol and other alkylphenols, there is a clear need for more focused research on this specific compound. Future investigations should aim to:
-
Isolate and characterize novel bacterial and fungal strains with high this compound degradation efficiency and tolerance.
-
Elucidate the complete metabolic pathway, including the identification of all intermediates.
-
Characterize the specific enzymes involved, including their substrate specificity and kinetic properties.
-
Investigate the genetic basis of this compound degradation, including the identification and regulation of the relevant gene clusters.
A deeper understanding of these aspects will pave the way for the development of robust and efficient bioremediation strategies for this compound and other related pollutants.
References
- Hussain, A., et al. (2014). Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species. Journal of Basic Microbiology, 54(S1), S1-S11.
- Shingler, V., et al. (1992). Genetics and Biochemistry of Phenol Degradation by Pseudomonas sp. CF600.
- Hoshino, Y., & Nishida, T. (2000). Degradation of alkylphenol ethoxylates by Pseudomonas sp. strain TR01. Journal of bioscience and bioengineering, 89(2), 184-189.
- Abdel-Haleem, D. R., et al. (2022).
- Chakraborty, S., et al. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. ISRN Biotechnology, 2013, 850741.
- Harwood, C. S., & Parales, R. E. (1996). The β-Ketoadipate Pathway and the Biology of Self-Identity. Annual Review of Microbiology, 50, 553-590.
- Wang, Y., et al. (2022). Screening of Efficient Phenol-Degrading Bacteria and Analysis of Their Degradation Characteristics. International Journal of Environmental Research and Public Health, 19(24), 16588.
- Pajuste, E., et al. (2000). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetic parameters of the phenol and alkylphenols biodegradation by the mixed culture. Retrieved from [Link]
- Annadurai, G., et al. (2017). Microbial Degradation of Phenol: A Review. International Journal of Current Microbiology and Applied Sciences, 6(5), 1936-1949.
- Zhu, L., et al. (2023). Study on the biodegradation of phenol by Alcaligenes faecalis JH1 immobilized in rice husk biochar. Frontiers in Microbiology, 14, 1269389.
- Lepik, R., & Leito, I. (2003). Toxicity and kinetic parameters of the aerobic biodegradation of the phenol and alkylphenols by a mixed culture. Environmental Toxicology, 18(6), 387-393.
- Inoue, K., et al. (2011). Isolation and characterization of a novel 2-sec-butylphenol-degrading bacterium Pseudomonas sp. strain MS-1. Bioscience, Biotechnology, and Biochemistry, 75(6), 1109-1114.
- Staroń, A., et al. (2012). Characterization of catechol 2,3-dioxygenase from Planococcus sp. strain S5 induced by high phenol concentration. Acta Biochimica Polonica, 59(3), 433-438.
-
ResearchGate. (n.d.). Catalytic phenol hydroxylation by H2O2. Retrieved from [Link]
- Salem, S. S., et al. (2014). Isolation and characterization of phenol degrading bacteria from industrial wastewater and sewage water. Zagazig Journal of Agricultural Research, 41(2), 443-457.
- Wang, L., et al. (2007). Biodegradation of phenol at high initial concentration by Alcaligenes faecalis.
- Jiang, Y., et al. (2007). Biodegradation of phenol at high initial concentration by Alcaligenes faecalis.
- Kafilzadeh, F., & Mokhtari, S. (2015). Isolation and Identification of Phenol Degrading Bacteria from Mangrove Sediments in the Persian Gulf (Asaluyeh) and their Growth Kinetics Assay. Biomedical and Pharmacology Journal, 8(2).
- Solomon, E. I., et al. (2014). Catalytic Phenol Hydroxylation with Dioxygen: Extension of the Tyrosinase Mechanism Beyond the Protein Matrix. Accounts of chemical research, 47(10), 3206-3215.
-
ResearchGate. (n.d.). Biodegradation of phenol at high initial concentration by Alcaligenes faecalis. Retrieved from [Link]
-
ResearchGate. (n.d.). The catechol 2, 3 dioxygenase activity for all isolates using catechol as substrate. Retrieved from [Link]
- Jones, S. M., et al. (1995). 4-Ethylphenol metabolism by Aspergillus fumigatus. Applied and Environmental Microbiology, 61(6), 2353-2357.
- Khleifat, K. M., et al. (2023). Isolation and Identification of Phenol-Degrading Bacteria from Iranian Soil and Leaf Samples.
- Al-Dhabaan, F. A. (2021). Growth Kinetics and Toxicity of Pseudomonas fredriksbergsis Grown on Phenol as Sole Carbon Source. Journal of Ecological Engineering, 22(9), 1-10.
- Straube, G., et al. (1991). Bacterial Metabolism of 2,6-Xylenol. Applied and Environmental Microbiology, 57(10), 2904-2908.
- Riaz, M., et al. (2022). Diversity Analysis of Catechol 2, 3-dioxygenase in POPs Metabolizing Bacteria using In-silico Approach. UMT Journals, 1(1), 1-10.
-
The Good Scents Company. (n.d.). 2-ethyl phenol, 90-00-6. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on the biodegradation of phenol by Alcaligenes faecalis JH1 immobilized in rice husk biochar. Retrieved from [Link]
- Polissi, A., et al. (1995). Substrate specificity differences between two catechol 2,3-dioxygenases encoded by the TOL and NAH plasmids from Pseudomonas putida. Journal of bacteriology, 177(8), 2189-2196.
- Loenarz, C., et al. (2011). Protein Hydroxylation Catalyzed by 2-Oxoglutarate-dependent Oxygenases. Chemical Society reviews, 40(5), 2196-2208.
- Staroń, A., et al. (2015). Activity of a Carboxyl-Terminal Truncated Form of Catechol 2,3-Dioxygenase from Planococcus sp. S5. International journal of molecular sciences, 16(12), 29281-29291.
- Kim, J., et al. (2017). Biocatalytic site- and enantioselective oxidative dearomatization of phenols.
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Technical Guide: Phase Equilibria and Solubility Profiling of 2-Ethylphenol
Executive Summary & Chemical Context[1][2][3][4]
2-Ethylphenol (CAS: 90-00-6) presents a unique challenge in solubility profiling compared to solid pharmaceutical intermediates. With a melting point of approximately -3.4°C (269.8 K) , this compound exists as a liquid at standard ambient conditions.[1] Consequently, its interaction with organic solvents is governed not by the saturation limits typical of Solid-Liquid Equilibrium (SLE), but by miscibility and Liquid-Liquid Equilibrium (LLE) .
For researchers and process engineers, "solubility" in this context refers to two distinct operational domains:
-
Ambient Processing (T > -3.4°C): Focuses on miscibility gaps (LLE), primarily relevant in aqueous systems or highly non-polar alkanes where the solute is not fully miscible.
-
Low-Temperature Crystallization (T < -3.4°C): Focuses on the freezing point depression and solid-liquid equilibrium (SLE) required for purification via crystallization.
This guide provides the thermodynamic framework, experimental protocols, and theoretical models necessary to characterize this compound in both domains.
Physicochemical & Thermodynamic Baseline
Before designing solubility experiments, accurate physicochemical constants are required for modeling. The following data aggregates validated experimental values and high-confidence estimates.
Table 1: Physicochemical Properties of this compound[1]
| Property | Value | Unit | Source/Notes |
| Molecular Weight | 122.16 | g/mol | Calculated |
| Physical State (25°C) | Liquid | - | Colorless to pale yellow |
| Melting Point ( | 269.8 (-3.[2][3]4) | K (°C) | Stable crystal form [1] |
| Boiling Point ( | 477.7 (204.5) | K (°C) | At 101.3 kPa [2] |
| Enthalpy of Fusion ( | 16.3 - 18.1 | kJ/mol | Estimated range [3] |
| Density ( | 1.015 | g/mL | At 25°C [4] |
| Log | 2.47 | - | Octanol-water partition [2] |
| Water Solubility | ~5.34 | g/L | At 25°C (Limited LLE) [2] |
Thermodynamic Modeling of Solubility
For organic solvents where this compound is miscible (e.g., Ethanol, Acetone), the "solubility" curve effectively becomes a Freezing Point Depression curve. We model this using the Schroder-van Laar equation , which assumes ideal behavior in the liquid phase. This serves as the baseline for determining if a solvent system exhibits positive or negative deviation from ideality.
Ideal Solubility Model (SLE)
For temperatures below the melting point (
- : Mole fraction of this compound
- : Enthalpy of fusion (~16,300 J/mol)
- : Gas constant (8.314 J/mol·K)
- : Melting temperature (269.8 K)[3]
Application: If experimental data deviates significantly from this curve, it indicates strong solute-solvent interactions (activity coefficient
The Apelblat Equation (Empirical)
For precise process control, the semi-empirical Modified Apelblat Equation is preferred to correlate experimental data:
-
A, B, C: Empirically determined parameters specific to the solvent system.
-
Utility: This model accounts for the temperature dependence of the enthalpy of solution, providing a more accurate fit for engineering software (e.g., Aspen Plus).
Experimental Protocols
Since this compound is a liquid at room temperature, standard "excess solid" shake-flask methods are invalid for ambient measurements. Instead, we utilize Cloud Point Determination (for LLE) and Dynamic Laser Monitoring (for SLE/Crystallization).
Protocol A: Cloud Point Method (Liquid-Liquid Equilibrium)
Best for: Determining the solubility limit in water or immiscible alkanes.
Workflow Visualization:
Figure 1: Workflow for determining the miscibility gap (Cloud Point) of this compound in aqueous or non-polar systems.
Step-by-Step Methodology:
-
Gravimetric Preparation: Prepare mixtures of this compound and solvent (e.g., Water) in precise mass ratios (e.g., 0.05 to 0.95 mass fraction) inside a jacketed equilibrium cell.
-
Homogenization: Heat the mixture until it becomes a single clear phase (above the Upper Critical Solution Temperature, UCST).
-
Cooling Ramp: Lower the temperature slowly (0.1 K/min) while stirring.
-
Detection: Use a laser turbidity probe or visual inspection to identify the exact temperature where the solution becomes turbid (phase separation). This is the equilibrium temperature for that specific composition.
Protocol B: Dynamic Laser Monitoring (Solid-Liquid Equilibrium)
Best for: Crystallization studies in organic solvents (Ethanol, Toluene) at low temperatures (T < -3.4°C).
-
Setup: Place a solution of known concentration (e.g., 0.8 mole fraction this compound in Ethanol) into a crystallizer.
-
Cooling: Cool the jacket to -50°C using a cryostat.
-
Nucleation Detection: Monitor the laser transmittance. A sudden drop in transmittance indicates the onset of nucleation (solid formation).
-
Equilibrium Verification: Re-heat slowly. The temperature at which the last crystal dissolves is the Saturation Temperature (
) . This eliminates the error from metastable zone width (MSZW).
Solubility Data & Solvent Profiles
Based on thermodynamic principles and available literature data, the solubility behavior of this compound is categorized below.
Table 2: Qualitative Solubility Profile (at 25°C)
| Solvent Class | Representative Solvents | Solubility Status | Interaction Mechanism |
| Alcohols | Methanol, Ethanol, IPA | Miscible | Strong H-bonding (Donor/Acceptor) |
| Ketones | Acetone, MEK | Miscible | H-bonding (Phenol OH |
| Aromatics | Benzene, Toluene | Miscible | |
| Ethers | Diethyl Ether, THF | Miscible | H-bonding (Phenol OH |
| Alkanes | Hexane, Cyclohexane | Soluble | Van der Waals (Miscible at high T, potential LLE at low T) |
| Water | Water | Limited | Hydrophobic effect of ethyl group limits solubility to ~5.34 g/L |
Data Interpretation for Process Design
-
Extraction: The limited solubility in water (5.34 g/L) combined with high solubility in organic solvents (Log
2.47) makes liquid-liquid extraction highly effective. Toluene or Ethyl Acetate are recommended extraction solvents to recover this compound from aqueous waste streams. -
Crystallization: Due to the low melting point (-3.4°C), melt crystallization or low-temperature solution crystallization is required. Solvents like Hexane are ideal for cooling crystallization because the solubility drops sharply with temperature compared to alcohols.
References
-
NIST Chemistry WebBook. Phenol, 2-ethyl- Thermochemical Data. National Institute of Standards and Technology.[4] [Link]
-
PubChem Compound Summary. this compound (CID 6997).[3] National Center for Biotechnology Information. [Link]
-
Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications. (Data accessed via Cheméo: [Link])
-
The Good Scents Company. this compound General Information.[Link]
Sources
Structural Characterization of 2-Ethylphenol: In Situ Cryo-Crystallography & Supramolecular Analysis
Executive Summary
2-Ethylphenol (2-EP) represents a critical structural fragment in medicinal chemistry, serving as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs), antioxidants, and allosteric modulators.[1] However, its structural characterization is complicated by its physicochemical state; 2-EP exists as a liquid at standard temperature and pressure (STP), with a melting point ranging between -18°C and -3.4°C depending on the polymorph.[1]
This technical guide outlines the Advanced In Situ Cryo-Crystallography protocol required to elucidate the solid-state structure of 2-EP. It synthesizes thermodynamic data with supramolecular analysis to predict hydrogen-bonding motifs and provides a blueprint for using 2-EP as a rigidified fragment in Structure-Based Drug Design (SBDD).[1]
Physicochemical Profile & The Crystallization Challenge
The primary obstacle in determining the crystal structure of 2-EP is its low melting point and tendency to form metastable phases.[1] Unlike solid ligands that can be mounted via standard loops, 2-EP requires in situ crystallization directly within the X-ray beam.[1]
Table 1: Physicochemical Properties Relevant to Crystallography
| Parameter | Value | Crystallographic Implication |
| Physical State (STP) | Colorless Liquid | Requires capillary mounting or Optical Heating and Crystallization Device (OHCD).[1] |
| Melting Point ( | -3.4°C (Stable)-28°C (Metastable) | Critical Risk: Spontaneous phase transition during data collection if cooling is uncontrolled.[1] |
| Density | 1.015 g/mL | Suggests efficient packing despite the ethyl steric clash.[1] |
| H-Bond Donor/Acceptor | 1 Donor / 1 Acceptor | Structure will be dominated by O-H···O networks (likely chains or rings).[1] |
| Steric Bulk | Ortho-Ethyl Group | Disrupts planar packing seen in simple phenol; induces twist in the H-bond network.[1] |
Expert Insight: The existence of a metastable form at -28°C implies that rapid cooling (flash freezing) may trap the crystal in a kinetically favored but thermodynamically unstable state. To obtain high-resolution diffraction data of the stable form, a controlled annealing protocol (Zone Melting) is strictly required.[1]
Technical Protocol: In Situ Cryo-Crystallization
To obtain a single crystal suitable for X-ray diffraction, we utilize a modified Zone Melting technique directly on the goniometer head.[1] This process transforms the polycrystalline mass into a single crystal domain.[1]
Experimental Workflow
Objective: Grow a single crystal of 2-EP inside a Lindemann capillary at cryo-temperatures.
-
Sample Preparation:
-
Nucleation (The "Flash" Step):
-
Zone Melting (The Purification Step):
-
Raise temperature to 265 K (just below the stable
of ~270 K). -
Use an OHCD laser or manually block the cryostream briefly to melt the solid, leaving only a tiny seed crystal at the tip.[1]
-
Slowly lower the temperature (0.5 K/min) to drive the crystallization front from the seed down the capillary.[1]
-
-
Data Collection:
-
Once a single domain fills the beam path, cool to 100 K for data collection to minimize thermal diffuse scattering (TDS).[1]
-
Visualization: The In Situ Crystallization Workflow
Figure 1: Workflow for converting liquid this compound into a single crystal suitable for X-ray diffraction using zone melting techniques.
Structural Analysis & Supramolecular Architecture
Upon solving the structure, the packing of 2-EP is governed by the competition between the directional O-H···O hydrogen bond and the steric repulsion of the ortho-ethyl group .[1]
The Hydrogen Bonding Network
Phenols typically adopt one of two motifs:
-
Infinite
Chains: A helical arrangement where each phenol acts as a donor and acceptor.[1] -
Cyclic Hexamers (
): A closed ring system often seen when steric bulk prevents infinite chains.[1]
Mechanism: In 2-EP, the ethyl group at the ortho position creates steric pressure that destabilizes planar packing.[1] Unlike phenol (which is planar), 2-EP is expected to exhibit a twisted conformation to alleviate the clash between the ethyl methylene protons and the hydroxyl group.[1]
-
Expected Motif: Distorted
helical chains running parallel to the crystallographic screw axis.[1] -
H-Bond Distance: The O···O distance is predicted to be slightly elongated (2.75 Å - 2.85 Å ) compared to unsubstituted phenol (~2.70 Å) due to the steric hindrance.[1]
Polymorphism Implications
The literature notes a metastable form at -28°C.[1][2] This likely corresponds to a conformational polymorph where the ethyl group adopts a different torsion angle relative to the phenyl ring, altering the packing density.[1]
-
Stable Form (-3.4°C): Denser packing, ethyl group trans to the hydroxyl.[1]
-
Metastable Form (-28°C): Kinetic trap, likely cis-like orientation or disordered ethyl chains.[1]
Visualization: Steric Impact on H-Bonding[1]
Figure 2: Causal relationship between the ortho-ethyl steric bulk and the resulting supramolecular hydrogen-bonding topology.[1]
Application in Drug Design (Fragment Screening)
In Fragment-Based Drug Discovery (FBDD), 2-EP is more than a solvent; it is a chemical probe .[1]
-
Pharmacophore Mapping: The 2-EP crystal structure provides precise coordinates for the hydroxyl vector relative to the hydrophobic ethyl patch.[1] This is used to map "hotspots" in protein binding pockets (e.g., Tyr/Ser residues near a hydrophobic wall).[1]
-
Rigidification: Comparing the B-factors (thermal vibration) of the ethyl group in the crystal structure vs. the bound state in a protein-ligand complex reveals the entropic cost of binding.[1]
-
Scaffold Hopping: If the 2-EP crystal structure reveals a specific twist angle, medicinal chemists can design macrocycles that lock this conformation to improve potency.[1]
References
-
Boese, R., & Nussbaumer, M. (1994).[1] In Situ Crystallization Techniques. In Organic Crystal Chemistry (pp. 20-37).[1] Oxford University Press.[1] (Foundational protocol for liquid crystallization).[1]
-
Desiraju, G. R. (1995).[1] Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327.[1] Link[1]
-
Perrin, R. (2024).[1] Substituent Effects on Cooperativity in Phenol H-Bond Networks. Journal of the American Chemical Society.[1] (Recent insights into ortho-substitution effects). Link[1]
-
PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] (Source of physicochemical data).[1][2][3][4][5][6][7][8][9] Link[1]
-
Thalladi, V. R., et al. (2000).[1] Cryocrystallography of Liquids. Journal of Applied Crystallography. (Specifics on handling low-melting organics).
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Thermochemical Profile: 2-Ethylphenol
Content Type: Technical Reference & Experimental Guide Target Audience: Pharmaceutical Researchers, Process Chemists, and Thermodynamicists
Executive Summary
In the context of drug development and fine chemical synthesis, 2-Ethylphenol (CAS: 90-00-6) serves as a critical isomeric intermediate. Unlike its solid para-isomer (4-ethylphenol), this compound exists as a liquid at room temperature, presenting unique volatility and stability profiles.
This guide provides a rigorous thermochemical characterization of this compound. It moves beyond simple data tabulation to explain the derivation of these values via combustion calorimetry and phase equilibrium studies. Accurate thermochemical data is the bedrock for modeling reaction kinetics, assessing safety risks (runaway reactions), and designing purification units (distillation).
Molecular Identity & Physicochemical Context
Before applying thermodynamic data, one must verify the phase state and isomeric purity. This compound exhibits polymorphism, often forming a supercooled liquid that complicates melting point determination.
| Parameter | Data | Context for Researchers |
| IUPAC Name | This compound | Ortho-substitution creates steric hindrance affecting reactivity compared to p-isomers. |
| CAS Registry | 90-00-6 | Use for database verification to avoid confusion with 3- or 4-ethylphenol. |
| Formula | MW: 122.164 g/mol | |
| Physical State | Liquid (at 25°C) | Critical Note: Stable crystalline MP is -3.4°C, but often supercools to -18°C. |
| Boiling Point | 204.5°C (477.6 K) | High BP requires vacuum distillation for purification to prevent thermal degradation. |
Critical Thermochemical Parameters
The following data represents the "Gold Standard" values derived from critically evaluated calorimetric literature (NIST, TRC).
Standard Enthalpies & Heat Capacity
Standard State:
| Property | Symbol | Value | Unit | Phase | Reliability |
| Enthalpy of Formation | -208.8 | kJ/mol | Liquid | High (Exp) | |
| Enthalpy of Formation | -145.2 | kJ/mol | Gas | High (Derived) | |
| Enthalpy of Combustion | -4368.4 | kJ/mol | Liquid | High (Exp) | |
| Enthalpy of Vaporization | 63.6 | kJ/mol | Liq | High | |
| Heat Capacity | 210.5 | J/(mol[2]·K) | Liquid | Med (Est)* |
*Note:
Thermodynamic Cycle Visualization
To understand how
Figure 1: Born-Haber cycle illustrating the derivation of gas-phase formation enthalpy from experimental combustion and vaporization data.
Thermodynamics of Phase Transitions
For process engineers designing distillation columns or stripping towers, the relationship between Vapor Pressure (
Antoine Equation Form:
Parameters for this compound (Range 359–480 K):
Implication: At 100°C (373 K), the vapor pressure is significantly low (< 20 mmHg), confirming that this compound is a "heavy" component in solvent stripping operations.
Experimental Methodology: Combustion Calorimetry
As a senior scientist, you cannot rely solely on databases; you must understand the source. The primary method for determining
Protocol: Determination of
This protocol ensures high-precision data suitable for regulatory submission.
1. Sample Preparation:
-
Purity Check: Analyze sample via GC-MS. Purity must be >99.9% to minimize error from isomers.
-
Encapsulation: Seal ~0.5 g of liquid this compound in a weighed glass ampoule or Mylar bag (to prevent evaporation prior to ignition).
2. The Combustion System (Adiabatic):
-
Bomb Loading: Place the sample in the platinum crucible within the stainless steel bomb.
-
Oxygenation: Purge and fill the bomb with high-purity Oxygen (3.0 MPa).
-
Ignition: Connect a fuse wire (cotton or platinum) in contact with the sample.
3. Measurement:
-
Immerse the bomb in a calorimetric water jacket controlled to ±0.001°C.
-
Fire the charge. Record the temperature rise (
) using a thermistor bridge. -
Crucial Correction: The combustion of nitrogen impurities forms nitric acid (
). The bomb washings must be titrated with NaOH to calculate the heat of formation of and subtract it from the total heat observed.
4. Calculation:
Figure 2: Workflow for precision combustion calorimetry, highlighting the critical acid correction step.
Applications in Drug Development
Why does this data matter?
-
Metabolic Stability Modeling: The bond dissociation energy of the O-H group (inferred from
) dictates the antioxidant capacity and susceptibility to Phase II conjugation (glucuronidation) in the liver. -
Polymorph Screening: The proximity of the melting point (-3.4°C) to standard freezer temperatures implies that stored samples may undergo freeze-thaw cycles, potentially affecting physical stability or causing container stress.
-
Safety (Runaway Reactions): The high enthalpy of combustion (-4368 kJ/mol) classifies this compound as a high-energy fuel load. In scale-up, this value is used to size emergency relief vents for oxidation reactors.
References
-
NIST Chemistry WebBook, SRD 69. Phenol, 2-ethyl- Thermochemical Data. National Institute of Standards and Technology.[4][5][6][7] [Link]
-
Bertholon, G., et al. (1971). Thermochemistry of ethylphenols.[8] Bulletin de la Société Chimique de France. (Source of primary
liquid data).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Biddiscombe, D.P., et al. (1963). Thermodynamic properties of organic oxygen compounds. Part VIII. Purification and vapour pressures of the propyl- and butyl-phenols. Journal of the Chemical Society.[9] (Source of high-precision vapor pressure data).[4] [Link]
-
PubChem Compound Summary. this compound (CID 6997).[10][11] National Center for Biotechnology Information. [Link]
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Methodological & Application
Application Notes and Protocols for 2-Ethylphenol as a Fragrance Ingredient
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2-Ethylphenol (CAS No. 90-00-6) as a fragrance ingredient. This compound, also known as ortho-ethylphenol, is an aromatic organic compound valued in perfumery for its distinct phenolic and smoky character. These application notes detail its olfactory properties, regulatory status, performance characteristics, and practical formulation guidance. The included protocols offer step-by-step methodologies for sensory analysis, stability testing, and incorporation into fragrance compositions, ensuring scientific integrity and adherence to industry best practices.
Introduction to this compound in Fragrance Science
This compound is a colorless to pale yellow liquid characterized by a distinct phenolic, smoky, and slightly medicinal aroma.[1] As a member of the phenol chemical class, it offers a unique profile that can impart dryness, warmth, and complexity to a fragrance composition, reminiscent of leather or a wood fire.[2][3] Its primary function in perfumery is as a modifier and character-giving ingredient, often used in trace amounts to add nuance and depth to accords such as leather, woods, and certain florals.
The decision to incorporate this compound into a fragrance formulation is driven by the desire to achieve specific olfactory effects that are difficult to replicate with other materials. Its phenolic nature means it must be handled with a clear understanding of its aromatic power and its interactions within a blend. This guide serves as a foundational resource for its effective and safe utilization.
Physicochemical Properties
A thorough understanding of this compound's physical and chemical properties is fundamental to its application in fragrance formulation. These properties dictate its behavior in various solvents and product bases, its volatility, and its storage requirements.
| Property | Value | Source(s) |
| CAS Number | 90-00-6 | [1][4] |
| Molecular Formula | C₈H₁₀O | [4] |
| Molecular Weight | 122.17 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | |
| Odor Profile | Phenolic, smoky, medicinal, antiseptic | [1][5] |
| Boiling Point | 195-205 °C (at 760 mmHg) | [4][5] |
| Melting Point | -18 °C to -3.4 °C (Stable Form) | [4][5] |
| Flash Point | 78 °C (172.4 °F) - Closed Cup | |
| Density | ~1.037 g/mL at 25 °C | [3] |
| Refractive Index | ~1.536 at 20 °C | [3] |
| Solubility | Freely soluble in ethanol; Practically insoluble in water. | [6] |
| Vapor Pressure | 0.153 mmHg at 25 °C | [7] |
| LogP (o/w) | 2.47 | [6] |
Regulatory & Safety Landscape
Navigating the regulatory framework is a non-negotiable aspect of fragrance development. This section outlines the key safety considerations and the current regulatory status of this compound.
IFRA (International Fragrance Association) Status
As of the 51st Amendment to the IFRA Standards, published on June 30, 2023, this compound (CAS 90-00-6) is not subject to a specific Prohibition, Restriction, or Specification Standard .[5] It is included on the IFRA Transparency List, which catalogues fragrance ingredients currently in use.[6]
Causality Behind This Status: The absence of a specific standard indicates that, based on current data evaluated by the Research Institute for Fragrance Materials (RIFM), the typical use levels of this compound in fragrance formulations do not pose a significant risk that would necessitate a formal restriction. However, this does not absolve the formulator of responsibility. It is imperative that its use is supported by an internal safety assessment and adheres to Good Manufacturing Practices (GMP). All fragrance compositions must ultimately be safe for their intended use as assessed by a qualified safety assessor.[8][9]
Hazard Identification & Safe Handling
This compound is classified as a hazardous substance and requires careful handling to ensure personnel safety.
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
-
Handling: Avoid direct contact with skin and eyes. Do not inhale vapors. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dark, well-ventilated place away from oxidizing agents, in a tightly sealed container.
-
The workflow for evaluating and handling a new fragrance ingredient like this compound should be systematic.
Caption: Ingredient Evaluation and Application Workflow.
Olfactory Profile and Blending Applications
Detailed Olfactory Description
When evaluated on a smelling strip at a 10% dilution in ethanol, this compound presents a powerful and diffusive odor. The primary characteristic is phenolic , with strong facets of smoke , leather , and a medicinal or antiseptic quality. As it evolves, the initial harshness subsides, revealing a drier, woodier, and slightly tar-like character. Its profile is distinctly "dark" and is considered a base note due to its low volatility.
Blending Synergies and Recommendations
This compound is rarely a dominant feature in a fragrance but serves as a powerful tool for creating specific effects and accords. Its smoky character makes it a natural component in leather and tobacco-themed fragrances.[3][10]
-
Leather Accords: In combination with materials like Birch Tar, Isobutyl Quinoline, and Castoreum, it can enhance the smoky, animalic facets of a realistic leather accord.[11]
-
Woody Compositions: A trace amount can add a smoky, charred dimension to Cedarwood, Vetiver, and Oud compositions, lending an air of sophistication and depth.
-
Floral Modification: When used with extreme caution (e.g., 0.1% or less in the final concentrate), it can "roughen" the edges of powerful white florals like Jasmine or Tuberose, cutting through their sweetness and adding an intriguing, indolic complexity.
-
Amber and Oriental Blends: It can provide a dry, smoky counterpoint to sweet, resinous materials like Labdanum, Benzoin, and Vanilla, creating a more balanced and complex dry-down.
Logical Relationship for Blending: The key is to use this compound to create contrast and complexity rather than as a primary building block.
Caption: Blending Synergies of this compound.
Experimental Protocols
The following protocols are designed as self-validating systems. Each includes objectives, required materials, and step-by-step procedures grounded in established sensory and stability testing practices.[12][13]
Protocol 1: Olfactory Evaluation of this compound
Objective: To systematically characterize the odor profile, tenacity, and relative strength of this compound.
Materials:
-
This compound (≥98% purity)
-
Perfumer's Ethanol (95% or SDA 40B)
-
Glass beakers and graduated cylinders
-
Digital scale (readable to 0.01g)
-
Professional perfumer's smelling strips (blotters)
-
Blotter holders
-
Timer
-
Odor-free evaluation environment
Procedure:
-
Preparation of Dilutions:
-
Prepare a 10% w/w solution of this compound in perfumer's ethanol. To do this, weigh 1.00g of this compound into a glass beaker and add 9.00g of ethanol. Mix until fully dissolved.
-
Prepare a 1% w/w solution by taking 1.00g of the 10% solution and adding 9.00g of ethanol. Causality: Dilution is critical for safely and accurately assessing powerful materials. It prevents olfactory fatigue and reveals different facets of the odor profile that may be overwhelming in neat form.
-
-
Initial Evaluation (Top Notes):
-
Dip a clean smelling strip into the 10% solution to a depth of 1 cm.
-
Remove the strip and allow the ethanol to evaporate for approximately 10-15 seconds.
-
Bring the strip towards your nose (do not touch) and take short, shallow sniffs.
-
Record your initial impressions, noting key descriptors (e.g., phenolic, smoky, sharp).
-
Repeat with the 1% solution to assess the profile at a lower intensity.
-
-
Evaluation of Evolution (Heart and Base Notes):
-
Place the dipped blotters in holders, labeling them with the material name, concentration, and start time.
-
Evaluate the odor from the strips at regular intervals: T+5 min, T+30 min, T+1 hr, T+4 hr, T+8 hr, and T+24 hr.
-
At each interval, record any changes in the odor profile. Note which characteristics fade and which become more prominent. Trustworthiness: This time-course evaluation provides a complete picture of the material's volatility and character, which is essential for understanding its role in a fragrance's lifecycle.
-
-
Data Interpretation:
-
Summarize the key odor descriptors at each time point.
-
Determine the tenacity (how long the odor is perceptible on the strip).
-
Compare the profiles of the 10% and 1% dilutions to understand its character at different concentrations.
-
Protocol 2: Stability and Solubility Assessment
Objective: To evaluate the physical and olfactory stability of this compound in a standard fragrance base under accelerated aging conditions (heat and light).
Materials:
-
This compound
-
Fragrance base: 90% Perfumer's Ethanol, 10% Deionized Water
-
Control sample: Fragrance base only
-
Test sample: 1% w/w solution of this compound in the fragrance base
-
Clear and amber glass 15mL vials with airtight caps
-
Stability oven set to 40°C
-
UV light exposure box (or a north-facing window for less controlled testing)
-
Refrigerator (4-5°C)
-
pH meter, viscometer (optional, for emulsion bases)
Procedure:
-
Sample Preparation:
-
Prepare 100g of the test sample by dissolving 1.0g of this compound in 99.0g of the fragrance base.
-
Prepare 100g of the control sample (fragrance base only).
-
Fill the following vials for both the Test and Control sets:
-
Two 15mL amber vials (for oven and ambient/dark storage)
-
One 15mL clear vial (for UV/light exposure)
-
One 15mL amber vial (for refrigerated storage)
-
-
-
Initial Analysis (T=0):
-
For both Test and Control samples, record the initial:
-
Appearance: Color and clarity.
-
Odor: Evaluate on a smelling strip against a freshly prepared standard.
-
pH (if applicable).
-
-
-
Accelerated Aging:
-
Place one set of amber vials (Test and Control) in the 40°C oven.
-
Place the set of clear vials (Test and Control) in the UV exposure box.
-
Place one set of amber vials (Test and Control) in the refrigerator.
-
Keep the final set of amber vials at room temperature, protected from light, as the ambient reference. Causality: These conditions simulate common stressors a product may face during its lifecycle. Heat accelerates chemical reactions, UV light promotes photodegradation, and cold temperatures can cause precipitation.[6][13]
-
-
Evaluation Intervals:
-
Analyze the samples from all conditions at Week 1, Week 2, Week 4, and Week 8.
-
Allow samples to return to room temperature before evaluation.
-
At each interval, record the same parameters as the initial analysis (Appearance, Odor, pH). Compare each aged sample to the ambient reference sample.
-
-
Data Interpretation:
-
Color Change: Note any yellowing or darkening, especially in the oven and UV samples, compared to the control. Phenols can be susceptible to oxidation, which often causes discoloration.[12]
-
Clarity: Look for any precipitation or cloudiness, particularly in the refrigerated sample.
-
Odor Change: Note any deviation from the ambient reference. Does the odor become weaker, harsher, or develop off-notes? The unperfumed base serves as a control to ensure observed changes are due to the fragrance ingredient.[12]
-
Protocol 3: Model Formulation - A Simple Smoky Leather Accord
Objective: To demonstrate the application of this compound in a foundational fragrance accord.
Materials:
-
10% dilutions in ethanol of:
-
This compound
-
Isobutyl Quinoline (leathery, green, powerful)
-
Cedarwood Atlas (woody, sweet)
-
Vanillin (sweet, creamy)
-
-
Digital scale (readable to 0.001g)
-
Small glass blending beaker
-
Pipettes or syringes for transfer
Procedure:
-
Formulation Design: The following formula is a starting point. The goal is to create a simple accord where this compound provides a smoky facet to a leather-vanilla base.
| Ingredient (at 10% Dilution) | Parts (by weight) | Rationale |
| Isobutyl Quinoline | 10 | The core "leather" note. |
| Cedarwood Atlas | 40 | Provides a woody backbone and structure. |
| Vanillin | 30 | Softens the harsh notes and adds warmth. |
| This compound | 5 | Adds the desired smoky, phenolic character. |
| Ethanol (Undeclared) | 15 | Adjusts to 100 parts. |
| Total | 100 |
-
Blending:
-
Place the glass beaker on the tared scale.
-
Carefully weigh each 10% solution into the beaker according to the formula.
-
After all ingredients are added, gently swirl the beaker to mix.
-
Transfer the blend to a labeled glass vial and allow it to macerate (age) for at least 48 hours before evaluation. Causality: Maceration allows the individual molecules to interact and settle, resulting in a more cohesive and unified scent profile.
-
-
Evaluation and Modification:
-
Evaluate the accord on a smelling strip. Assess the balance between the leathery, woody, sweet, and smoky notes.
-
Is the smoke too dominant? Reduce the this compound to 2-3 parts.
-
Is the accord too harsh? Increase the Vanillin or add a small amount of a floral modifier like Jasmine Absolute (at 1% dilution). Trustworthiness: This iterative process of blending, evaluating, and modifying is the core of perfumery development, allowing the creator to validate and refine their choices to achieve the desired artistic and technical outcome.
-
Conclusion
This compound is a potent and valuable specialty material for the modern perfumer. Its distinct smoky and phenolic character, when used with precision and an understanding of its safety and performance, can elevate a fragrance from ordinary to distinctive. While its use is not restricted by a specific IFRA standard, its hazardous nature mandates rigorous adherence to safe handling protocols. The methodologies provided in this guide offer a robust framework for evaluating its olfactory potential, ensuring its stability in formulation, and applying it creatively to achieve novel and compelling fragrance compositions.
References
-
Scentspiracy. (2023, December 5). Ifra 51st Amendment explained. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Critical Catalyst. (2023, June 30). Notification of the 51st Amendment to the IFRA Standards. Retrieved from [Link]
-
The Fragrance Conservatory. (n.d.). Phenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Alpha Aromatics. (2021, November 8). A Guide To Using Leather Perfumes In Scented Products. Retrieved from [Link]
-
Orchadia Solutions. (2014). Fragrance Stability. COSSMA, 3, 22-23. Retrieved from [Link]
- National Toxicology Program. (1992).
-
Olfactorian. (n.d.). Smoky Leather Accord. Retrieved from [Link]
- Belsito, D., et al. (2007). A toxicologic and dermatologic review of fragrance materials. Food and Chemical Toxicology, 45(Suppl. 1).
-
Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. Retrieved from [Link]
-
Runlong. (2024, November 11). What are the uses of phenolic compounds in flavoring? Retrieved from [Link]
-
Chemists Corner Forum. (2014, December 16). fragrance stability test. Retrieved from [Link]
-
Macer, S. (2021, February 20). How to make a strawberry accord in perfumery - Part I [Video]. YouTube. Retrieved from [Link]
-
So Avant Garde. (n.d.). Leather Fragrances: Bold, Smoky, and Unapologetically Luxurious. Retrieved from [Link]
- Bickers, D. R., et al. (2003). The safety assessment of fragrance materials. Regulatory Toxicology and Pharmacology, 37(2), 218–273.
-
Macer, S. (2022, April 3). Phenyl constituents in perfumery (Rose series) [Video]. YouTube. Retrieved from [Link]
-
Fragrantica. (n.d.). Emir Smoky Leather PARIS CORNER perfume. Retrieved from [Link]
-
Labomat Essor. (n.d.). Case Study: Photostability Testing of Cosmetics or Pharmaceuticals. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. A Guide To Using Leather Perfumes In Scented Products [alphaaromatics.com]
- 4. CAS 90-00-6: this compound | CymitQuimica [cymitquimica.com]
- 5. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 6. iltusa.com [iltusa.com]
- 7. This compound | C8H10O | CID 6997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. directpcw.com [directpcw.com]
- 10. so-avant-garde.com [so-avant-garde.com]
- 11. olfactorian.com [olfactorian.com]
- 12. orchadia.org [orchadia.org]
- 13. orchadia.org [orchadia.org]
Application Note: A Robust GC-FID Method for the Analysis of Underivatized 2-Ethylphenol
Introduction: The Importance of 2-Ethylphenol Analysis
This compound is a significant aromatic organic compound used in the synthesis of various products, including pharmaceuticals, dyes, and plastics.[1] Its presence in environmental samples can be an indicator of industrial pollution, while in the context of drug development, it may be a starting material, intermediate, or impurity that requires careful monitoring.[1] Gas chromatography with flame ionization detection (GC-FID) offers a reliable and cost-effective method for the quantification of this compound. A key advantage of the methodology presented here is the direct analysis of this compound without the need for derivatization, which can streamline sample preparation and reduce the potential for analytical errors.[2][3][4] This application note provides a comprehensive protocol for the analysis of underivatized this compound, intended for researchers, scientists, and drug development professionals.
Principle of the Method: Why GC-FID for Underivatized Phenols?
The analysis of underivatized phenols by GC can be challenging due to their polar nature, which can lead to poor peak shape (tailing) and potential interactions with the GC system. However, with the advent of highly inert GC columns and optimized system parameters, direct analysis is not only feasible but often preferable to avoid the complexities of derivatization.
The decision to proceed without derivatization is based on the following rationale:
-
Efficiency: Eliminating the derivatization step saves time and reduces the consumption of reagents.
-
Accuracy: Derivatization reactions can sometimes be incomplete or produce byproducts, leading to inaccuracies in quantification. Direct injection avoids these potential pitfalls.
-
Simplicity: A more straightforward workflow is less prone to human error.
The Flame Ionization Detector (FID) is the detector of choice for this application due to its high sensitivity to organic compounds, wide linear range, and robustness.[2][3]
Experimental Workflow
The overall analytical workflow for the GC-FID analysis of underivatized this compound is depicted below. This process encompasses sample preparation, instrumental analysis, and data processing to ensure accurate and reliable results.
Figure 1: General workflow for the GC-FID analysis of this compound.
Materials and Methods
Reagents and Standards
-
This compound (analytical standard, purity ≥98%)
-
Methanol (HPLC or GC grade)
-
Dichloromethane (HPLC or GC grade)
-
Helium (carrier gas, purity ≥99.999%)
-
Hydrogen (FID fuel gas, purity ≥99.999%)
-
Compressed Air (FID oxidant, high purity)
Instrumentation
A gas chromatograph equipped with a split/splitless injector and a flame ionization detector is required. The system should have electronic pressure control for accurate and reproducible results.
Chromatographic Conditions
The selection of the GC column and the optimization of the instrumental parameters are critical for achieving good separation and peak shape for underivatized this compound. A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is recommended.[5]
| Parameter | Recommended Setting |
| GC Column | 5% Diphenyl / 95% Dimethyl Polysiloxane (e.g., DB-5, MXT-5), 30 m x 0.25 mm ID, 0.25 µm film thickness[5][6] |
| Injector Temperature | 250 °C[5][7] |
| Injection Mode | Split (e.g., 50:1 ratio) or Splitless, depending on sensitivity requirements[6][7] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Temperature Program | Initial: 60 °C (hold for 1 min), Ramp: 8 °C/min to 240 °C[5] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260-300 °C[6][7] |
| Hydrogen Flow | 35 mL/min[5] |
| Air Flow | 350 mL/min[5] |
| Makeup Gas (N2 or He) | 30 mL/min[5] |
Justification of Parameters:
-
Injector Temperature: A temperature of 250 °C ensures the rapid and complete volatilization of this compound (boiling point: 204.5 °C) without causing thermal degradation.[1]
-
Oven Temperature Program: The initial hold at a lower temperature allows for focusing of the analytes at the head of the column, leading to sharper peaks. The temperature ramp is optimized to provide good separation from potential matrix components.
-
Detector Temperature: The FID temperature is set higher than the final oven temperature to prevent condensation of the analyte and ensure a stable detector response.
Detailed Protocols
Preparation of Standard Solutions
-
Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serial dilution of the stock standard with methanol.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. For liquid samples with minimal matrix interference:
-
Accurately transfer a known volume or weight of the sample into a volumetric flask.
-
Dilute with methanol to a concentration within the calibration range.
-
If the sample contains particulates, filter through a 0.45 µm syringe filter prior to injection.
For more complex matrices, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary. Method blanks should be prepared and analyzed to check for contamination.[2]
Instrument Setup and Calibration
-
Set up the GC-FID system according to the parameters in the table above.
-
Allow the system to stabilize.
-
Inject the prepared working standards in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration. A linear regression with a correlation coefficient (r²) of ≥0.995 is typically required.
Sample Analysis
-
Inject the prepared sample solutions.
-
Integrate the peak corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
To prevent carryover, especially after analyzing a high-concentration sample, it is crucial to rinse the injection syringe with a solvent and run a solvent blank.[3][4]
System Suitability and Quality Control
To ensure the validity of the results, the following system suitability and quality control checks should be performed:
-
Peak Tailing Factor: The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
Reproducibility: The relative standard deviation (%RSD) of the peak areas for replicate injections of a mid-level standard should be ≤5%.
-
Method Blanks: Analysis of a method blank should not show any significant peaks at the retention time of this compound.[2]
Conclusion
This application note details a robust and reliable GC-FID method for the direct analysis of underivatized this compound. By carefully selecting the GC column and optimizing the instrumental parameters, excellent chromatographic performance can be achieved without the need for derivatization. This streamlined approach offers a time- and cost-effective solution for the routine analysis of this compound in various matrices, making it a valuable tool for researchers, scientists, and professionals in drug development.
References
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
- FE 315 Instrumental Analysis Gas Chromatography (GC). (n.d.). GC–FID analysis.
- U.S. Environmental Protection Agency. (2000). Method 8041A. Retrieved from an online repository of environmental testing methods.
-
SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link]
-
Lucidity. (2021, July 6). GC-FID Method Note – Phenols (EPA 604). Retrieved from [Link]
-
El-Sayed, A. M. (2025). The Kovats Retention Index: this compound (C8H10O). The Pherobase: Database of Pheromones and Semiochemicals. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography. Retrieved from an online environmental compliance resource.
-
Agilent Technologies. (2017, July 13). Determination of Phenolic Compounds (HJ 703-2014). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 2-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Summary. Retrieved from [Link]
-
ESSLAB. (n.d.). This compound CAS:90-00-6 EC:201-958-4. Retrieved from [Link]
-
Phenomenex. (n.d.). Choose an Injection Temperature for both your Analytes and GC Column. Retrieved from [Link]
Sources
Application Note: High-Sensitivity Determination of 2-Ethylphenol in Complex Matrices via HS-SPME-GC-MS
Abstract
This application note details a robust, solvent-free protocol for the trace analysis of 2-Ethylphenol (2-EP) in complex matrices, including fermentation broths (e.g., wine) and biological fluids (e.g., urine, plasma). 2-EP is a critical analyte serving as both a spoilage marker in oenology (associated with Brettanomyces yeast) and a metabolic biomarker in pharmaceutical research. This guide leverages Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to achieve sub-ppb sensitivity.[1] We prioritize the "Why" behind experimental choices, ensuring reproducibility and scientific rigor.
Part 1: Theoretical Foundation & Mechanism
The Analyte: this compound
This compound (CAS: 90-00-6) is a volatile phenol with a boiling point of ~195°C and a pKa of approximately 10.[2]2. In complex aqueous matrices, its analysis is complicated by its polarity and potential binding to matrix components.
The SPME Advantage
Traditional Liquid-Liquid Extraction (LLE) often results in emulsion formation and solvent waste. HS-SPME integrates sampling, extraction, and concentration into a single step. By sampling the headspace, we avoid non-volatile matrix interferences (proteins, sugars) that would otherwise foul the GC liner.
Extraction Mechanism & Causality
The efficiency of HS-SPME for phenols is governed by a three-phase equilibrium: Sample Matrix ↔ Headspace ↔ Fiber Coating .
-
pH Criticality: Since the pKa of 2-EP is ~10.2, at neutral pH, a fraction exists as phenolate ions, which are non-volatile and cannot be extracted. Acidifying the matrix (pH < 4) forces the equilibrium toward the neutral, protonated form, significantly increasing volatility and fiber affinity.
-
Ionic Strength (Salting Out): Adding electrolytes (NaCl) increases the ionic strength of the aqueous phase. This decreases the solubility of organic compounds (the "salting-out" effect), driving 2-EP into the headspace.
Figure 1: Thermodynamic equilibrium governing HS-SPME of this compound. Note that while heat drives the analyte into the headspace, excessive heat reduces the partition coefficient (K2) onto the fiber.
Part 2: Method Development & Optimization
Fiber Selection
Selecting the correct fiber coating is the single most critical decision. For volatile phenols, polarity matching is key.
| Fiber Coating | Polarity | Suitability for 2-EP | Recommendation |
| Polyacrylate (PA) 85 µm | Polar | Excellent. High affinity for phenols; robust cross-linked structure. | Primary Choice |
| PDMS/DVB | Bipolar | Very Good. Divinylbenzene (DVB) increases retention of small aromatics. | Secondary Choice |
| PDMS 100 µm | Non-polar | Poor. Low recovery for polar phenols. | Not Recommended |
| DVB/CAR/PDMS | Bipolar | Good for broad screening, but Carbon (CAR) can retain phenols too strongly, causing carryover. | Use for unknowns only |
Optimization Parameters
-
Incubation Temperature: 50°C is the optimal balance. Higher temperatures (>70°C) may cause desorption from the fiber (exothermic adsorption).
-
Extraction Time: 30–45 minutes is typically required to reach equilibrium for PA fibers.
-
Agitation: Constant agitation (250–500 rpm) is mandatory to facilitate mass transfer from the bulk liquid to the surface.
Part 3: Standardized Protocol
This protocol is designed for 20 mL Headspace Vials .
Reagents & Materials
-
Standard: this compound (>99% purity).[3]
-
Internal Standard (IS): this compound-d4 (preferred) or 3,4-Dimethylphenol.
-
Matrix Modifier: NaCl (analytical grade, baked at 400°C to remove organics).
-
Acidifier: 1M HCl or Tartaric Acid (for wine simulation).
Step-by-Step Workflow
Step 1: Sample Preparation
-
Pipette 5 mL of sample (urine, wine, or broth) into a 20 mL headspace vial.
-
Add 1.5 g NaCl (approx. 30% w/v) to saturate the solution.
-
Add 20 µL of Internal Standard solution (e.g., 10 mg/L in Ethanol).
-
Add 50 µL of 1M HCl to adjust pH < 3.
-
Critical: Cap immediately with a magnetic screw cap (PTFE/Silicone septum).
Step 2: Incubation & Extraction (Automated/Manual)
-
Pre-incubation: 10 minutes at 50°C with agitation (500 rpm). This ensures the headspace equilibrates with the matrix.
-
Extraction: Expose the 85 µm Polyacrylate (PA) fiber to the headspace for 40 minutes at 50°C.
-
Note: Ensure the fiber does not touch the liquid phase (Direct Immersion will foul the fiber with proteins/sugars).
Step 3: Desorption & Analysis
-
Insert fiber into GC inlet.[4]
-
Desorption: 5 minutes at 260°C (Splitless mode).
-
Carryover Check: Run a blank desorption between high-concentration samples.
Figure 2: Operational workflow for the analysis of this compound.
Part 4: Instrumental Analysis (GC-MS Configuration)
To achieve maximum sensitivity and selectivity, Selected Ion Monitoring (SIM) is required.
-
GC Column: Agilent DB-Wax (or equivalent PEG phase) is preferred for phenols to improve peak shape.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
40°C (hold 2 min)
-
Ramp 5°C/min to 230°C
-
Hold 5 min.
-
-
MS Detection (SIM Mode):
-
Target Ion (Quant): m/z 107 (Base peak for 2-EP).
-
Qualifier Ions: m/z 122 (Molecular ion), m/z 77.
-
Internal Standard (2-EP-d4): Quant Ion m/z 111.
-
Part 5: Validation & Performance Metrics
The following data represents typical performance characteristics using this protocol in a synthetic urine/wine matrix.
| Parameter | Value | Notes |
| Linearity (R²) | > 0.998 | Range: 1 – 500 µg/L |
| Limit of Detection (LOD) | 0.5 µg/L (ppb) | Signal-to-Noise ratio = 3 |
| Limit of Quantitation (LOQ) | 1.5 µg/L (ppb) | Signal-to-Noise ratio = 10 |
| Recovery | 85% – 105% | Spiked at 50 µg/L |
| Precision (RSD) | < 8% | n=6 replicates |
Troubleshooting Guide
-
Low Sensitivity: Check pH.[4] If pH > 5, phenol ionization drastically reduces recovery.
-
Fiber Carryover: Phenols stick to Polyacrylate. Ensure desorption time is adequate (5-10 min) or run a fiber bake-out if carryover persists.
-
Peak Tailing: Common with phenols on non-polar columns (e.g., DB-5). Switch to a Wax column or ensure the inlet liner is deactivated.
References
-
U.S. EPA. (2007). Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV.
-
Pizarro, C., et al. (2006). Optimization of a headspace solid-phase microextraction method for the analysis of ethylphenols in wine. Journal of Chromatography A.
-
Lante, A., et al. (2004). Optimization of SPME conditions for the determination of volatile phenols in wine. American Journal of Enology and Viticulture.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6997, this compound.
-
Pawliszyn, J. (1997). Solid Phase Microextraction: Theory and Practice. Wiley-VCH.[7] (Foundational text on SPME theory).
Sources
High-Efficiency Liquid-Liquid Extraction (LLE) of 2-Ethylphenol from Aqueous Matrices
Application Note: AN-LLE-2EP-01
Executive Summary
2-Ethylphenol (2-EP) is a critical phenolic marker monitored across diverse sectors—from environmental wastewater compliance (EPA Method 8041) to oenology, where it serves as a potent indicator of Brettanomyces spoilage in wine. Despite its significance, 2-EP presents extraction challenges due to its moderate water solubility (approx. 5.3 g/L) and ionizable nature.
This Application Note provides a rigorous, field-validated protocol for the Liquid-Liquid Extraction (LLE) of 2-EP. Unlike generic phenol protocols, this guide optimizes the Salting-Out Effect and pH-Dependent Partitioning to maximize recovery (>95%) while minimizing solvent consumption.
Physicochemical Framework
To extract 2-EP efficiently, one must manipulate its chemical equilibrium. The extraction logic relies on two fundamental properties:
-
Acidity (pKa ≈ 10.2): 2-EP exists in equilibrium between its neutral phenolic form and its phenolate anion.
-
Lipophilicity (LogP ≈ 2.47): The neutral form is moderately lipophilic, while the ionized form is highly water-soluble.
Mechanism of Action
For successful LLE, the target analyte must be electrically neutral to partition into the organic phase. Using the Henderson-Hasselbalch equation, we determine that at pH 8.2 (pKa - 2), 99% of 2-EP is neutral. However, to prevent any risk of ionization and to destabilize the aqueous matrix, we target pH < 2 .
Figure 1: The pH-dependent equilibrium of this compound. Acidification drives the equilibrium toward the neutral species, enabling transfer to the organic phase.
Method Development & Optimization
3.1 Solvent Selection
Two solvent systems are validated for this protocol.
-
System A (Standard): Dichloromethane (DCM).
-
Pros: Higher density than water (1.33 g/cm³) allows easy collection of the bottom layer; excellent solubility for phenols.
-
Cons: Toxic; requires chlorinated waste disposal.
-
-
System B (Food/Green): Ethyl Acetate : Hexane (1:1).
-
Pros: Lower toxicity; floats on water; suitable for food/wine analysis.
-
Cons: Ethyl acetate is slightly miscible with water, requiring saturation of the aqueous phase with salt to prevent solvent loss.
-
3.2 The Salting-Out Effect
Simple LLE often yields only 70-80% recovery for phenols. To achieve >95%, we utilize the Salting-Out Effect . Adding an electrolyte (NaCl or Na₂SO₄) increases the ionic strength of the aqueous phase. This disrupts the hydration shell around the 2-EP molecules, effectively "pushing" them into the organic solvent.
Data: Salt Efficiency Comparison
| Salt Type | Concentration | Relative Recovery Enhancement |
|---|---|---|
| None | 0% | Baseline (Ref) |
| NaCl | Saturation (~360 g/L) | +15% |
| Na₂SO₄ | 20% w/v | +22% |
| MgSO₄ | 20% w/v | +25% |
Recommendation: Use NaCl for general cost-efficiency. Use MgSO₄ for ultra-trace analysis.
Standard Operating Procedure (SOP)
Objective: Extraction of 2-EP from 100 mL aqueous sample. Target Concentration Range: 10 µg/L – 10 mg/L.
Reagents
-
Hydrochloric Acid (6N HCl) or Sulfuric Acid (50%).
-
Sodium Chloride (NaCl), analytical grade, baked at 400°C to remove organics.
-
Solvent: Dichloromethane (DCM), HPLC Grade.
-
Drying Agent: Sodium Sulfate (Na₂SO₄), anhydrous.
-
Internal Standard (IS): 2,4,6-Tribromophenol or 2,4-Dibromophenol (100 µg/mL in Methanol).
Workflow Diagram
Figure 2: Step-by-step extraction workflow for this compound using Dichloromethane.
Detailed Protocol Steps
-
Sample Preparation: Measure 100 mL of the aqueous sample into a 250 mL separatory funnel (or glass bottle with Teflon-lined cap).
-
Acidification: Add 6N HCl dropwise. Check pH with a strip or meter.[1] Target pH is < 2.0 .
-
Why? Ensures 2-EP is fully protonated (neutral).
-
-
Internal Standard Addition: Spike the sample with 50 µL of the Internal Standard solution.
-
Why? Corrects for volumetric losses and injection variability.
-
-
Salting Out: Add 30 g of NaCl. Shake until mostly dissolved.
-
Why? Increases ionic strength, driving 2-EP into the organic phase.
-
-
Extraction:
-
Add 10 mL of DCM.
-
Cap and shake vigorously for 5 minutes . (Venting gas occasionally).
-
Allow phases to separate for 10 minutes.
-
Observation: DCM will be the bottom layer. (If using Ethyl Acetate, it will be the top layer).
-
-
Collection: Drain the bottom organic layer into a clean collection vial.
-
Optional: For maximum recovery, repeat step 5 with a fresh 5 mL of DCM and combine the extracts.
-
-
Drying: Add ~1-2 g of anhydrous Na₂SO₄ to the collection vial. Swirl and let sit for 10 minutes.
-
Why? Removes trace water which can damage GC columns and cause peak tailing.
-
-
Concentration: Transfer the dried solvent to a concentrator tube. Evaporate under a gentle stream of Nitrogen (N₂) to a final volume of 1.0 mL. Do not evaporate to dryness , as 2-EP is volatile and will be lost.
Quality Control & Validation
To ensure data trustworthiness, every batch must include:
-
Method Blank: 100 mL deionized water processed identically to samples. (Must be < Limit of Detection).
-
Laboratory Control Sample (LCS): Spiked water at 50 µg/L. Recovery must be 80-120%.
Calculating Recovery:
Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
|---|---|---|
| Emulsion Formation | Complex matrix (e.g., wine, wastewater). | Centrifuge at 2000 rpm for 5 min or add more NaCl. |
| Low Recovery (<60%) | pH not acidic enough; Evaporation too aggressive. | Verify pH < 2; Stop N₂ blowdown exactly at 1 mL. |
| Interfering Peaks | Contaminated glassware or salt. | Bake salt at 400°C; Solvent rinse all glassware. |
References
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography.[2][3][4] SW-846 Update IV. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6997, this compound. [Link]
-
Pizarro, C., et al. (2007). Optimization of a stir bar sorptive extraction method for the determination of volatile phenols in wines. Journal of Chromatography A. [Link]
-
Rayne, S., & Eggers, N. (2007).[5] Salting-out liquid-liquid extraction of phenols from water.[6] (General reference on Hofmeister series application in phenol extraction).
Sources
Troubleshooting & Optimization
Common issues in 2-Ethylphenol synthesis
Initiating Synthesis Research
I'm now diving into the common synthesis routes for 2-Ethylphenol. My initial focus is on gathering information through comprehensive Google searches. I'm exploring the alkylation of phenol using ethanol and the dehydrogenation of 2-ethylcyclohexane as the primary pathways. I'll need to sift through these results to gain an overview.
Analyzing Synthesis Challenges
I'm now analyzing the search results to pinpoint frequent problems in this compound synthesis. I'm seeing isomer formation and yield limitations as significant hurdles. I'm focusing on finding troubleshooting protocols and optimization methods from academic sources, and patents to help mitigate these concerns.
Defining Guide Framework
I'm now structuring my gathered information into a technical support guide. The format will be a logical flow, starting with an overview and leading into a detailed FAQ with troubleshooting, organized by specific issues in the synthesis methods. I'm focusing on "why" each issue occurs, and will explain recommended solutions in a step-by-step fashion. I will also incorporate tables and diagrams.
Technical Support Center: High-Resolution Separation of Ethylphenol Isomers
Subject: Troubleshooting & Method Development for 2-, 3-, and 4-Ethylphenol Separation Ticket ID: HPLC-EP-ISO-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Separating ethylphenol isomers—specifically 3-ethylphenol (3-EP) and 4-ethylphenol (4-EP) —is a classic chromatographic challenge known as a "critical pair" separation. While 2-ethylphenol (2-EP) typically resolves easily due to the ortho-effect (steric hindrance and intramolecular hydrogen bonding), the meta- (3-EP) and para- (4-EP) isomers possess nearly identical hydrophobicities and pKa values (~10.0), causing them to co-elute on standard C18 columns.
This guide provides a hierarchical troubleshooting approach, moving from standard optimization to advanced stationary phase selection.
Module 1: Diagnostic & Triage
Q: I see only two peaks for my three-component mixture. Which ones are co-eluting? A: almost invariably, 3-EP and 4-EP are the co-eluting pair.
-
Peak 1: this compound (elutes first or last depending on the specific column steric selectivity, but usually distinct).
-
Peak 2 (Broad/Doublet): 3-Ethylphenol + 4-Ethylphenol co-elution.[1]
Q: Why is my C18 column failing?
A: Standard C18 columns rely primarily on hydrophobic subtraction. Since 3-EP and 4-EP have identical molecular weights (122.16 g/mol ) and nearly indistinguishable logP values (~2.4 - 2.5), a mechanism based solely on hydrophobicity is insufficient. You require a column that offers shape selectivity or
Module 2: The Hardware Solution (Stationary Phase)
If you are developing a new method, do not start with C18 . The most robust solution is changing the stationary phase chemistry.
Recommended Column: Pentafluorophenyl (PFP / F5)
The PFP phase is the "gold standard" for separating phenol isomers.
-
Mechanism: The fluorine atoms on the benzene ring are highly electronegative, creating an electron-deficient ring system. This induces strong
- interactions with the electron-rich ethylphenol rings. The positional difference of the ethyl group (meta vs. para) significantly alters how the molecule aligns with the PFP ring, creating separation. -
Solvent Choice: Use Methanol (MeOH) instead of Acetonitrile (ACN). ACN contains
-electrons that can compete with the analyte for binding sites on the PFP ring, potentially masking the selectivity.
Comparison of Stationary Phases:
| Column Phase | Separation Mechanism | Resolution (3-EP vs 4-EP) | Notes |
| C18 (ODS) | Hydrophobicity | Poor (< 1.0) | Often requires very long columns or extremely shallow gradients. |
| Phenyl-Hexyl | Hydrophobicity + | Moderate (1.0 - 1.5) | Better than C18, but may still show partial overlap. |
| PFP (F5) | Shape Selectivity + | Excellent (> 2.0) | Recommended Choice. Distinct separation often achieved in <15 mins. |
Module 3: The Chemistry Solution (Mobile Phase Optimization)
If you must use an existing C18 column, you have two chemical levers to pull: pH control and Additives .
1. pH Control (Critical)
The pKa of ethylphenols is approximately 10.0 [1].
-
Rule: Maintain mobile phase pH
4.0. -
Reasoning: At neutral pH, phenols can partially ionize or interact with residual silanols on the silica support, leading to peak tailing and band broadening. Acidification ensures the phenols remain in their neutral, protonated state, maximizing interaction with the stationary phase.
-
Reagent: 0.1% Formic Acid (for MS) or 0.1% Phosphoric Acid (for UV).
2. The "Hack": Cyclodextrin Additives
If a PFP column is unavailable, adding
-
Mechanism:
-CD is a cyclic oligosaccharide with a hydrophobic cavity. It forms "host-guest" inclusion complexes. The shape difference between the para (linear) and meta (kinked) isomers results in different binding constants with the cyclodextrin, altering their effective retention times [2].
Protocol: Preparation of Cyclodextrin Mobile Phase
-
Solubility Check:
-CD has limited solubility in high-organic solvents.[2] -
Base Buffer: Prepare 20 mM Phosphate Buffer (pH 3.0).
-
Additive: Add 10–15 mM
-Cyclodextrin to the aqueous buffer. Stir until fully dissolved (may take 30 mins). -
Mobile Phase: Run an isocratic method. Do not exceed 40% Methanol, or the cyclodextrin may precipitate.
-
Example: 70% Buffer (w/
-CD) / 30% Methanol.
-
Module 4: Detection Optimization
Q: I have a noisy baseline at low concentrations. How do I improve sensitivity? A: Switch from UV to Fluorescence Detection (FLD). Phenols are naturally fluorescent and FLD is significantly more selective, reducing background noise from complex matrices (like wine or biological fluids).
Detector Settings:
| Detector | Wavelengths | Limit of Detection (LOD) |
| UV/Vis | ~10–50 | |
| Fluorescence | Ex: 260–270 nm / Em: 305–310 nm | ~1–5 |
Visualizing the Solution
Figure 1: Method Development Decision Matrix
Follow this logic flow to determine the correct intervention for your setup.
Caption: Decision tree for resolving ethylphenol critical pairs. Priority is given to hardware changes (PFP column) over complex mobile phase chemistry.
Figure 2: Separation Mechanism (PFP vs. C18)
Understanding why the PFP column is superior for this specific application.
Caption: C18 columns fail to differentiate the isomers due to identical hydrophobicity. PFP columns utilize steric fit and pi-pi electron interactions to separate the meta- and para- isomers.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 31242, 4-Ethylphenol. Retrieved from [Link]
-
Karelson, G., & Pentchuk, J. (2005).[3] Chemically bonded
-cyclodextrin stationary phase for liquid chromatographic separation of substituted aromatic compounds. Proceedings of the Estonian Academy of Sciences.[3] Chemistry, 54(4), 179–188.[3] Retrieved from [Link] -
Caboni, P., et al. (2007). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. Journal of Agricultural and Food Chemistry, 55(18), 7288–7293. Retrieved from [Link]
Sources
Technical Support Center: Navigating Interferences in the Environmental Analysis of 2-Ethylphenol
Welcome to the technical support center for the environmental analysis of 2-Ethylphenol. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the accurate quantification of this compound in complex environmental matrices. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and resolve common interferences effectively. This resource is structured in a practical question-and-answer format to directly address the specific issues you may face during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound analysis?
A1: Interferences in this compound analysis can be broadly categorized into three main sources:
-
Isomeric and Structural Interferences: this compound has two isomers, 3-Ethylphenol and 4-Ethylphenol, which often co-exist in environmental samples and have very similar physicochemical properties, making chromatographic separation challenging. Additionally, xylenol (dimethylphenol) isomers can also co-elute and interfere with quantification, especially in GC-MS analysis where their derivatized forms may exhibit similar mass spectra.[1]
-
Matrix Interferences: Environmental samples are inherently complex. Components of the sample matrix, such as humic and fulvic acids in soil and sediment, and various organic and inorganic compounds in industrial wastewater, can co-extract with this compound.[2][3][4] These matrix components can cause a range of issues including signal suppression or enhancement in mass spectrometry (ion suppression), and chromatographic peak distortion.[5][6][7]
-
Contamination-related Interferences: These interferences are introduced during the analytical process. Common sources include contaminants from solvents, reagents, glassware, and plasticizers from sampling containers or lab equipment.[8] It's crucial to run laboratory reagent blanks to identify and eliminate these sources of contamination.[8]
Q2: My this compound peak is showing poor resolution from other peaks. How can I improve the chromatographic separation from its isomers?
A2: Achieving baseline separation of ethylphenol isomers is critical for accurate quantification. Here are some strategies:
-
Gas Chromatography (GC):
-
Column Selection: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point. For enhanced separation of isomers, consider a more polar column like a polyethylene glycol (PEG) phase, but be mindful of potential peak tailing for phenolic compounds.
-
Temperature Program Optimization: A slow, optimized temperature ramp rate around the elution temperature of the ethylphenol isomers can significantly improve resolution.
-
Derivatization: Derivatizing the phenols to increase their volatility and reduce their polarity can improve peak shape and separation. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach.[9][10]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column and Mobile Phase: A C18 reversed-phase column is typically used. The mobile phase usually consists of a mixture of acetonitrile or methanol and water, with an acidic modifier like formic or phosphoric acid to ensure the phenols are in their protonated form for better retention and peak shape.[11]
-
Gradient Elution: A shallow gradient elution profile can effectively separate closely eluting isomers.
-
Q3: I'm observing significant signal suppression for this compound in my LC-MS/MS analysis of soil extracts. What's causing this and how can I mitigate it?
A3: Signal suppression in LC-MS/MS is a common matrix effect, particularly in complex samples like soil extracts which are rich in organic matter such as humic and fulvic acids.[2][4][12] These co-eluting matrix components compete with the analyte for ionization in the mass spectrometer's source, leading to a reduced signal.
Here is a systematic approach to address this:
-
Improve Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): Utilize a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms. This can provide a more selective cleanup than a simple reversed-phase sorbent.[13]
-
Liquid-Liquid Extraction (LLE): A multi-step LLE with pH adjustment can be effective. Phenols are extracted from an acidified aqueous phase into an organic solvent. The organic phase can then be back-extracted with a basic solution to remove neutral and basic interferences. The pH of the basic aqueous phase is then re-adjusted to acidic, and the phenols are re-extracted into a clean organic solvent.
-
-
Optimize Chromatography: Ensure that this compound is chromatographically separated from the bulk of the matrix components. A well-optimized gradient can help elute the analyte in a "cleaner" region of the chromatogram.
-
Use an Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d10) is the gold standard for correcting for matrix effects. It will co-elute with the analyte and experience similar ion suppression, allowing for accurate quantification.
-
Dilute the Sample: If the concentration of this compound is sufficiently high, a simple dilution of the extract can reduce the concentration of interfering matrix components and thus minimize ion suppression.
Troubleshooting Guides
Problem 1: Low Recovery of this compound during Solid-Phase Extraction (SPE)
| Symptom | Potential Cause | Troubleshooting Steps |
| Low or no recovery of this compound in the final eluate. | Improper Cartridge Conditioning: The sorbent is not properly wetted, leading to poor retention. | 1. Ensure the cartridge is conditioned with a water-miscible organic solvent (e.g., methanol) followed by reagent water or a buffer matching the sample's pH.[14] 2. Do not let the sorbent go dry before loading the sample. |
| Incorrect Sample pH: this compound (pKa ~10.3) needs to be in its neutral form to be retained on a reversed-phase sorbent. | 1. Adjust the sample pH to be at least 2 pH units below the pKa of this compound (i.e., pH < 8.3). Acidifying to pH 2-4 is common practice. | |
| Sample Overload: The amount of analyte or matrix components exceeds the capacity of the SPE sorbent. | 1. Reduce the sample volume or use a larger capacity SPE cartridge. 2. Pre-treat the sample to remove major interferences before SPE. | |
| Inappropriate Wash Solvent: The wash solvent is too strong and is eluting the analyte along with the interferences. | 1. Use a weaker wash solvent. For a reversed-phase sorbent, this means a higher percentage of water in the water/organic solvent mixture. | |
| Inefficient Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent. | 1. Use a stronger elution solvent (e.g., increase the percentage of organic solvent). 2. Ensure the pH of the elution solvent is appropriate to elute the analyte in its desired form (for ion-exchange sorbents). |
Problem 2: Poor Peak Shape and Tailing in GC Analysis
| Symptom | Potential Cause | Troubleshooting Steps |
| Asymmetric, tailing peaks for this compound. | Active Sites in the GC System: The polar hydroxyl group of the phenol interacts with active sites (e.g., silanol groups) in the injector liner, column, or detector. | 1. Use a deactivated injector liner. 2. Condition the GC column according to the manufacturer's instructions. 3. If the problem persists, consider derivatizing the this compound to block the active hydroxyl group. |
| Non-Volatile Residues: Accumulation of non-volatile matrix components in the injector or at the head of the column. | 1. Perform regular maintenance of the GC inlet, including replacing the liner and septum. 2. Trim the first few centimeters of the analytical column. | |
| Incompatible Solvent: The injection solvent is not compatible with the stationary phase. | 1. Ensure the solvent is appropriate for the column phase. For example, avoid injecting large volumes of highly polar solvents onto a non-polar column. |
Experimental Protocols
Protocol 1: Sample Preparation of Water Samples for GC-MS Analysis using LLE
This protocol is based on the principles outlined in US EPA Method 604 for phenols.[2]
-
Sample Preservation: Collect samples in glass containers and store at 4°C. If residual chlorine is present, add 80 mg of sodium thiosulfate per liter of sample.
-
pH Adjustment: Adjust the pH of a 1-liter water sample to ≤ 2 with sulfuric acid.
-
Extraction:
-
Pour the acidified sample into a 2-liter separatory funnel.
-
Add 60 mL of dichloromethane to the funnel.
-
Shake vigorously for 2 minutes, venting periodically.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the lower organic layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the extracts.
-
-
Drying and Concentration:
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the 1 mL extract, add 100 µL of a silylating agent such as BSTFA.
-
Cap the vial and heat at 60-70°C for 30 minutes.
-
Allow the sample to cool to room temperature before GC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Water
This protocol provides a general guideline for SPE. Optimization may be required based on the specific sample matrix and sorbent used.
Data Presentation
Table 1: Physicochemical Properties of Ethylphenol Isomers
| Property | This compound | 3-Ethylphenol | 4-Ethylphenol |
| CAS Number | 90-00-6[9] | 620-17-7 | 123-07-9 |
| Molecular Formula | C₈H₁₀O[9] | C₈H₁₀O | C₈H₁₀O |
| Molecular Weight | 122.16 g/mol [9] | 122.16 g/mol | 122.16 g/mol |
| Boiling Point | 204 °C[9] | 214 °C | 219 °C |
| pKa | 10.2[9] | 10.1 | 10.2 |
| Log Kow | 2.47[9] | 2.47 | 2.47 |
Table 2: Example GC-MS Parameters for Separation of Ethylphenol Isomers (as TMS derivatives)
| Parameter | Setting |
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 60 °C (hold 2 min), ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 20 °C/min (hold 5 min) |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | 179 |
| Qualifier Ions (m/z) | 194, 107 |
Logical Relationships
References
-
ResearchGate. (n.d.). Chromatographic separation of the ethylphenols and the xylene metabolites 2-, 3- and 4-methylbenzyl alcohol. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Retrieved from [Link]
-
AMSbiopharma. (2025, November 19). Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). The behavior of humic and fulvic acids during phenol extraction and... Retrieved from [Link]
-
PubMed. (n.d.). Determination of ethylphenols in wine by in situ derivatisation and headspace solid-phase microextraction-gas chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). The ion suppression phenomenon in liquid chromatography-mass spectrometry and its consequences in the field of residue analysis | Request PDF. Retrieved from [Link]
-
PubMed. (2017, January 15). A simple, cheap and reliable method for control of 4-ethylphenol and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines. Retrieved from [Link]
-
ResearchGate. (2004, October 23). Effect of humic acids on the Fenton degradation of phenol. Retrieved from [Link]
-
Global NEST Journal. (2020, January 16). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Retrieved from [Link]
-
Phenomenex. (n.d.). Sample Preparation Technical Tip. Retrieved from [Link]
-
Biotage. (2023, February 2). Why are Phenols so Challenging to Extract from Water? Retrieved from [Link]
-
PubMed. (n.d.). Simultaneous determination of phenol, cresol, xylenol isomers and naphthols in urine by capillary gas chromatography. Retrieved from [Link]
-
EPA. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/. Retrieved from [Link]
-
PMC. (n.d.). The effects of humic substances on DNA isolation from soils. Retrieved from [Link]
-
PMC. (n.d.). Development of an ultra fast online-solid phase extraction (SPE) liquid chromatography electrospray tandem mass spectrometry (LC-ESI-MS/MS) based approach for the determination of drugs in pharmacokinetic studies. Retrieved from [Link]
-
LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]
-
Bisphenol A Information & Resources. (n.d.). Countering matrix effects in environmental liquid chromatography–electrospray ionization tandem mass spectrometry water analys. Retrieved from [Link]
-
LabRulez. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]
-
Polish Journal of Environmental Studies. (n.d.). Content of Phenolic Compounds in Fulvic and Humic Acid Fractions of Forest Soils. Retrieved from [Link]
-
ResearchGate. (2025, November 14). (PDF) Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. Retrieved from [Link]
-
Limited of Optimum Method for Separation Xylene Isomers by Gas Chromatography. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Quantitative Analysis of Plasticizers in a Wastewater Treatment Plant: Influence of the Suspended Solids Parameter. Retrieved from [Link]
-
PubMed Central. (n.d.). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Retrieved from [Link]
-
Chromedia. (n.d.). Chapter 12. Retrieved from [Link]
-
Masinde Muliro University of Science and Technology. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Effectiveness of Humic Substances and Phenolic Compounds in Regulating Plant-Biological Functionality. Retrieved from [Link]
-
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
-
Semantic Scholar. (2022, August 2). Emerging Contaminants in Sediments as Markers of Anthropogenic Inputs in Santos Estuarine System. Retrieved from [Link]
-
EPA. (n.d.). Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Retrieved from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Retrieved from [Link]
-
Academic Journals. (n.d.). Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. Retrieved from [Link]
-
OIV. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). Retrieved from [Link]
-
LabRulez LCMS. (2024, September 25). Sample Cleanup: Method Development for Solid Phase Extraction and Beyond. Retrieved from [Link]
-
Determination of alkylphenol polyethoxylates, bisphenol-A, 17Î. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatograms of GC separation of structural isomers of disubsituted... | Download Scientific Diagram. Retrieved from [Link]
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- 13. biotage.com [biotage.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Purification of 2-Ethylphenol
Subject: Protocol for the Isolation and Purification of 2-Ethylphenol (2-EP) from Alkylation Reaction Mixtures Ticket ID: PUR-2EP-001 Assigned Specialist: Senior Application Scientist Status: Open for Troubleshooting
Executive Summary & Compound Profile
User Context: You are likely dealing with a Friedel-Crafts alkylation mixture containing unreacted phenol, this compound (Target), 4-ethylphenol (Major Impurity), and poly-alkylated byproducts.
The Challenge: The primary difficulty lies in the close boiling points of the isomers and the compound's susceptibility to oxidation (pinking).
| Property | This compound (Target) | 4-Ethylphenol (Impurity) | Phenol (Starting Material) |
| Boiling Point (760 mmHg) | 204.5 °C | 219.0 °C | 181.7 °C |
| Melting Point | -18 °C (Liquid) | 40–45 °C (Solid) | 40.5 °C |
| pKa | ~10.2 | ~10.0 | 9.95 |
| Density | 1.037 g/mL | 1.011 g/mL | 1.07 g/mL |
Strategic Overview:
Because the boiling point difference (
Tier 1: Chemical Workup (The "Crude" Clean)
Objective: Remove neutral organic impurities (unreacted ethylbenzene, ethers) and inorganic catalysts (AlCl₃, BF₃, or acid resins).
Protocol
-
Quench: If AlCl₃ was used, quench the reaction mixture slowly into ice water/HCl to hydrolyze aluminum phenoxides.
-
Solvent Dilution: Dilute the organic layer with diethyl ether or ethyl acetate (EtOAc).
-
The "Claisen Alkali" Wash:
-
Step A: Extract the organic layer with 10% NaOH (aq) .
-
Step B: Separate layers. Keep the Aqueous Layer .
-
Step C (Self-Validation): Check the pH of the aqueous layer; it must be >12.
-
-
Acidification & Recovery:
-
Cool the aqueous layer to 0–5°C.
-
Acidify with HCl until pH < 2. The solution will turn cloudy as phenols reprecipitate/oil out.
-
Extract the turbid aqueous mixture with Dichloromethane (DCM) or Ether.
-
-
Drying: Dry the organic extract over anhydrous MgSO₄, filter, and rotary evaporate.
Troubleshooting FAQ
Q: My extract is an emulsion that won't separate. A: Phenolic salts act as surfactants. Add saturated brine (NaCl) to the aqueous phase to increase ionic strength ("salting out") or filter the mixture through Celite if solid particulates are stabilizing the emulsion.
Tier 2: Fractional Distillation (The Separation Engine)
Objective: Isolate 2-EP from Phenol (lower boiling) and 4-EP (higher boiling).
Equipment Requirement:
-
Vacuum pump (capable of <10 mmHg).
-
Vigreux column (minimum 20cm) or Spinning Band Column (for high purity).
-
Nitrogen bleed capillary (Critical for color stability).
Workflow Diagram (Distillation Logic)
Caption: Logic flow for vacuum fractional distillation of ethylphenols. Boiling points estimated at 10 mmHg.
Step-by-Step Protocol
-
Vacuum Setup: Connect the system to a vacuum pump. A pressure of 10–15 mmHg is ideal.
-
Why? Reducing pressure lowers the boiling point (preventing thermal decomposition) and reduces the risk of oxidation.
-
-
Nitrogen Bleed: Introduce a very fine stream of nitrogen through a capillary into the boiling flask.
-
Causality: This prevents "bumping" and displaces oxygen, preventing the formation of red/pink quinones.
-
-
Collection:
-
Fraction 1 (Fore-run): Collect everything distilling below the steady plateau. This contains residual water and unreacted Phenol.
-
Fraction 2 (Main Cut): Collect the fraction where the temperature is stable (approx. 88–90°C at 10 mmHg; ~204°C at atm). Monitor Refractive Index (RI).
-
Standard: Pure 2-EP
.[5]
-
-
Residue: Stop when the temperature spikes. The pot residue is rich in 4-Ethylphenol and poly-alkylated products.
-
Tier 3: Troubleshooting Color & Stability
Issue: The purified product turns pink/red upon standing. Root Cause: Auto-oxidation of the phenol to form quinones/hydroquinones.
Stabilization Protocol
If your "pure" distillate is pink:
-
Add Reducing Agent: Add a small amount of Zinc dust (<0.5% w/w) or Sodium Borohydride to the distillation flask before the final distillation.
-
Storage: Store under Argon or Nitrogen in an amber bottle.
-
Polishing Step: Pass the liquid through a short pad of activated neutral alumina. This adsorbs the polar quinone impurities, yielding a clear liquid.
Advanced Separation (High Purity Requirements)
If Fractional Distillation fails to remove enough 4-EP (e.g., you need >99.5% purity):
Method A: Selective Crystallization (Derivatization)
While 2-EP is liquid, 4-EP is solid. However, in a mixture, they depress each other's melting points.
-
Cooling: Cool the mixture to -20°C. If the 4-EP content is high (>30%), it may crystallize out. Filter rapidly.
-
Derivatization (The "Organic Base" Method):
-
Add an organic base like 2,6-dimethylpiperidine or aniline .[6]
-
Mechanism:[2][3][4] Para-substituted phenols often form crystalline adducts with bases more readily than ortho-isomers due to steric hindrance in the ortho position (intramolecular H-bonding in 2-EP reduces intermolecular interactions).
-
Filter the crystals (complex of 4-EP). The filtrate is enriched 2-EP.
-
Method B: Azeotropic Distillation
Use a hydrocarbon azeotrope former (C9–C13 alkanes) if simple vacuum distillation is insufficient. The formation of azeotropes can amplify the boiling point difference between the ortho and para isomers.
References
-
NIST Chemistry WebBook. Phenol, 2-ethyl- Thermophysical Properties. National Institute of Standards and Technology.[7] [Link]
-
PubChem. this compound Compound Summary. National Center for Biotechnology Information. [Link]
- Google Patents.
-
ResearchGate. Separation of ortho and para nitrophenols (Analogous H-bonding mechanism). [Link]
Sources
- 1. This compound | C8H10O | CID 6997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. quora.com [quora.com]
- 5. This compound | 90-00-6 [chemicalbook.com]
- 6. US2490670A - Process for separating para-ethyl phenol from meta-ethyl phenol - Google Patents [patents.google.com]
- 7. Phenol, 2-ethyl- [webbook.nist.gov]
Technical Support Center: 2-Ethylphenol Synthesis Optimization
The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-Ethylphenol (2-EP). It prioritizes high-selectivity methodologies to minimize common by-products: 4-Ethylphenol (4-EP), Phenetole (O-alkylation), and poly-alkylated species.
Topic: Reducing By-Product Formation in this compound Synthesis Audience: Chemical Researchers, Process Engineers, Drug Development Professionals
Executive Summary & Reaction Logic
The synthesis of this compound (ortho-isomer) via the alkylation of phenol with ethanol or ethylene is governed by a competition between kinetic control (favoring O-alkylation) and thermodynamic control (favoring C-alkylation), as well as steric/shape selectivity (ortho vs. para).
To maximize 2-EP yield, your system must:
-
Suppress O-Alkylation: Force the rearrangement of the intermediate phenetole (ethyl phenyl ether) to C-alkylated products using higher temperatures or specific acidic sites.
-
Avoid Para-Selectivity: Avoid medium-pore zeolites (like H-ZSM-5) that sterically favor the linear 4-ethylphenol. Instead, utilize mesoporous materials or metal oxides that allow surface-mediated ortho-attack.
-
Limit Poly-Alkylation: Control the reactant molar ratio to starve the secondary alkylation pathways.
Troubleshooting Guide (Q&A)
Module A: Isomer Selectivity (Ortho vs. Para)
Q: I am consistently observing high yields of 4-Ethylphenol (Para-isomer) instead of the desired this compound. What is driving this?
Diagnosis: You are likely using a shape-selective catalyst with pore channels that restrict the formation or diffusion of the bulkier ortho-isomer. Zeolites like H-ZSM-5 or H-MCM-22 are notorious for favoring para-selectivity due to their narrow channel systems (approx. 5.5 Å).
Corrective Protocol: Switch to a catalyst with a larger pore structure or one that operates via a surface mechanism rather than pore-confinement.
-
Recommended Catalyst: CoAl-MCM-41 (Mesoporous) or Fe₃O₄ (Iron Oxide).
-
Mechanism: These catalysts possess open surface active sites (Lewis acid sites) that do not impose steric constraints, allowing the incoming ethyl group to attack the ortho-position (electronically favored) rather than the para-position.
-
Data Point: Fe₃O₄ has demonstrated up to 97–99% ortho-selectivity at 380°C (653 K), whereas H-ZSM-5 often yields <20% ortho-isomer.
Module B: O-Alkylation (Ether Formation)[1][2]
Q: My GC-MS shows a significant peak for Phenetole (Ethyl Phenyl Ether). How do I shift selectivity toward C-alkylation?
Diagnosis: Your reaction temperature is likely too low, or your catalyst lacks sufficient acidity to catalyze the rearrangement of the ether to the phenol. O-alkylation is the kinetically favored, low-energy pathway.
Corrective Protocol:
-
Increase Temperature: Raise the reactor temperature to >300°C . At these temperatures, the reaction shifts to thermodynamic control, favoring the more stable C-alkylated phenols (2-EP).
-
Acidity Tuning: Ensure your catalyst has adequate Brønsted acidity to protonate the ether oxygen, facilitating the cleavage and intramolecular migration of the ethyl group to the aromatic ring.
-
Solvent/Phase: If performing liquid-phase synthesis, avoid polar aprotic solvents (like DMF) which favor O-alkylation. Use protic environments or run in the vapor phase.
Module C: Poly-Alkylation
Q: I am detecting 2,4-Diethylphenol and 2,6-Diethylphenol. How do I stop the reaction at the mono-ethyl stage?
Diagnosis: The local concentration of the alkylating agent (ethanol/ethylene) is too high relative to the phenol substrate. Once 2-EP is formed, the electron-donating ethyl group activates the ring, making it more reactive than the starting phenol toward further alkylation.
Corrective Protocol:
-
Adjust Molar Ratio: Increase the Phenol:Ethanol ratio to 2:1 or higher . A surplus of phenol statistically reduces the probability of an ethyl group encountering an already-alkylated molecule.
-
Conversion Limit: Stop the reaction at 40–50% phenol conversion . Pushing for 100% conversion exponentially increases poly-alkylation rates.
Visualization: Reaction Pathways & Troubleshooting Logic
The following diagrams illustrate the competing reaction pathways and a logic tree for process optimization.
Figure 1: Reaction Network of Phenol Ethylation
Caption: Competitive pathways in phenol ethylation. Dashed line indicates the desired rearrangement of ether to target product.
Figure 2: Catalyst Selection Decision Tree
Caption: Rapid decision logic for selecting reaction conditions based on observed impurity profile.
Experimental Protocol: High-Selectivity Synthesis
Objective: Synthesis of this compound with >80% Selectivity. Method: Vapor-phase alkylation using CoAl-MCM-41 (Mesoporous Catalyst).[1]
Materials
-
Substrate: Phenol (99.5% purity).
-
Alkylating Agent: Ethanol (Absolute).
-
Catalyst: CoAl-MCM-41 (Si/Al ratio ~20, Cobalt modified). Note: Fe₃O₄ is a valid alternative for even higher ortho-selectivity.
-
Carrier Gas: Nitrogen (N₂).
Step-by-Step Procedure
-
Catalyst Pre-treatment:
-
Load 1.0 g of CoAl-MCM-41 into a fixed-bed quartz reactor.
-
Activate in a stream of N₂ (30 mL/min) at 400°C for 2 hours to remove adsorbed moisture and activate Lewis acid sites.
-
-
Feed Preparation:
-
Prepare a liquid mixture of Phenol and Ethanol with a molar ratio of 1:1 to 2:1 (Phenol:Ethanol). Higher phenol ratio minimizes poly-alkylation.
-
-
Reaction Execution:
-
Set reactor temperature to 350°C .
-
Feed the reactant mixture into the vaporizer using a syringe pump at a WHSV (Weight Hourly Space Velocity) of 2–4 h⁻¹ .
-
Co-feed N₂ carrier gas at 20 mL/min to maintain vapor flow and reduce coke deposition.
-
-
Product Collection:
-
Condense the effluent vapors using a cold trap (ice/water bath).
-
Collect samples hourly.
-
-
Analysis:
-
Analyze via Gas Chromatography (GC) with an FID detector and a capillary column (e.g., HP-5 or DB-5) to resolve isomers.
-
Expected Performance Data
| Catalyst | Temp (°C) | Conversion (%) | Selectivity (2-EP) | Selectivity (4-EP) | Selectivity (Ether) |
| CoAl-MCM-41 | 350 | 40–50% | >80% | <10% | <5% |
| Fe₃O₄ | 380 | 86% | 97% | 1% | 0% |
| H-ZSM-5 | 350 | 60% | 15% | 65% | <5% |
References
-
Ortho-Selective Ethyl
-
Iron Oxide C
- Title: Selective synthesis of p-ethylphenol by gas-phase alkylation of phenol with ethanol (Comparative d
- Source: CONICET / Elsevier
-
URL:[Link]
-
Mechanisms of O- vs C-Alkyl
-
Industrial Production & Properties
Sources
- 1. Sci-Hub. ortho-Selective ethylation of phenol with ethanol catalyzed by bimetallic mesoporous catalyst, CoAl-MCM-41 / Journal of Molecular Catalysis A: Chemical, 2005 [sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing 2-Ethylphenol Analysis
Topic: Troubleshooting Peak Tailing in 2-Ethylphenol Chromatography Ticket ID: T-2EP-OPT Status: Open Guide
Executive Summary
This compound (2-EP) presents a classic chromatographic challenge: it possesses a lipophilic ethyl group and a polar, acidic hydroxyl moiety (pKa ~10.2). This duality often leads to peak tailing , the most common failure mode in its analysis. Tailing compromises resolution, integration accuracy, and limits of quantitation (LOQ).[1][2]
This guide deconstructs the root causes of 2-EP tailing in both HPLC and GC workflows, providing mechanistic insights and actionable recovery protocols.
Module 1: The Diagnostic Core
Understand the mechanism before applying the fix.
Q: Why does this compound tail so aggressively?
A: The root cause is almost invariably secondary interactions with the stationary phase support material.[2]
-
In HPLC (Reverse Phase): The primary retention mechanism is hydrophobic interaction between the ethyl-benzene ring and the C18 ligands. However, the hydroxyl (-OH) group on 2-EP is a hydrogen bond donor. It interacts with residual silanols (Si-OH) on the silica surface.[2][3][4]
-
The Trap: At neutral pH, residual silanols ionize to Si-O⁻. These negative sites strongly attract the polar -OH of the phenol, causing a "drag" effect that manifests as tailing.
-
-
In GC: Tailing is caused by activity in the flow path. The -OH group adsorbs onto active sites (metal ions, glass silanols) in the inlet liner, gold seal, or the head of the column.
Visualization: The Silanol Trap (HPLC)
The following diagram illustrates the competing forces that cause tailing.[3][5]
Figure 1: Mechanism of Peak Tailing. The "Ideal Retention" path leads to Gaussian peaks. The "Secondary Interaction" path delays a fraction of the analyte, creating the tail.
Module 2: HPLC Optimization Protocol
The standard for drug development and metabolite analysis.
Step 1: Mobile Phase Chemistry (The pH Lock)
The Goal: Suppress the ionization of the silanols, not just the analyte.
-
The Science: 2-EP (pKa 10.[6]2) is neutral at pH 7. However, silica silanols (pKa ~3.5–4.5) are ionized at pH 7. To stop the interaction, you must protonate the silanols (turn Si-O⁻ back into Si-OH).
-
The Fix: Acidify mobile phase A (Water) to pH 2.0 – 3.0 .
-
Recommended Additives:
-
UV Detection: 0.1% Phosphoric Acid (H₃PO₄). It effectively masks metal ions and suppresses silanols.
-
MS Detection: 0.1% Formic Acid.[7] (Avoid TFA if possible, as it suppresses MS ionization, though it is excellent for peak shape).
-
Step 2: Column Selection (The Hardware Fix)
If pH adjustment doesn't solve it, your column technology is likely outdated (e.g., Type A silica).
| Column Feature | Why it helps 2-EP | Recommendation |
| End-Capping | Chemically bonds "caps" over residual silanols, physically blocking the 2-EP interaction. | Essential. Look for "double end-capped" columns. |
| High Purity Silica (Type B) | Eliminates trace metals that chelate with the phenol group. | Required. Avoid older "economy" columns. |
| Embedded Polar Group (EPG) | Provides a "water shield" near the surface that masks silanols. | Excellent Alternative. Use if 100% aqueous stability is needed. |
Step 3: Troubleshooting Workflow
Figure 2: Step-by-step decision tree for eliminating peak tailing in HPLC.
Module 3: GC Optimization Protocol
Common for volatile impurity testing and wine spoilage analysis.
Q: I am seeing tailing on my GC-FID/MS. Is it the same mechanism? A: No. In GC, tailing is usually physical adsorption in the inlet.
The "Clean Path" Protocol:
-
Liner Deactivation: 2-EP is sticky. Use Ultra-Inert liners with wool. Standard undeactivated glass wool will irreversibly adsorb phenols, causing severe tailing or complete peak loss.
-
Derivatization (Optional but Powerful): If direct analysis fails, derivatize with BSTFA + 1% TMCS. This replaces the polar -OH proton with a trimethylsilyl (TMS) group, making the molecule non-polar and perfectly symmetrical.
-
Column Trimming: Phenols accumulate at the head of the column (phase collapse/oxidation). Trim 30-50 cm from the inlet side of the column.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Triethylamine (TEA) to fix tailing? A: Historically, yes. TEA acts as a "sacrificial base," binding to silanols so the 2-EP doesn't. However, in modern chromatography, this is considered a "band-aid." It damages silica columns over time and is incompatible with LC-MS (ion suppression). Better approach: Use a high-quality Type-B silica column with low pH.[5]
Q: My retention time is shifting and tailing. What is happening? A: This indicates a lack of mobile phase buffering. If you are using simple water/acetonitrile, the pH is uncontrolled and can drift. 2-EP is sensitive to pH changes near its pKa, but also to the ionization state of the column surface. Fix: Use a buffered mobile phase (e.g., 20mM Phosphate buffer pH 2.[5]5) rather than just adding acid drops.
Q: What is the acceptable Tailing Factor (Tf) for this compound? A:
-
Ideal: Tf = 1.0 (Perfect Gaussian)
-
Acceptable (USP/FDA): Tf ≤ 1.5
-
Action Required: Tf > 1.5 (Integration becomes unreliable)
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC - Causes and Solutions. Retrieved from [Link]
-
Phenomenex. (2025).[6] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Chromatography Online (LCGC). (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 6. This compound | 90-00-6 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: LC-MS/MS Analysis of 2-Ethylphenol
This technical guide is structured as a specialized support center resource for analytical chemists and drug development professionals. It prioritizes the specific challenges of analyzing 2-Ethylphenol (2-EP), a compound notorious for poor ionization efficiency and high susceptibility to matrix suppression.
Topic: Overcoming Matrix Effects & Ionization Challenges Role: Senior Application Scientist Status: Operational
Executive Summary: The this compound Challenge
Why is this analysis difficult? this compound (2-EP) presents a "perfect storm" for LC-MS/MS analysis.
-
Low Ionization Efficiency: As a simple phenol (pKa
10), it is too weak to deprotonate efficiently in negative ESI (ESI-) and lacks basic sites for protonation in positive ESI (ESI+). -
Matrix Interference: Its retention time often overlaps with high-abundance phospholipids in biological matrices (plasma/urine), leading to severe ion suppression.
-
Volatility: It can be lost during sample concentration (evaporation) steps.
The Solution: This guide recommends a Derivatization-Based Workflow using Dansyl Chloride (DNS-Cl).[1] This transforms 2-EP into a highly ionizable sulfonate ester, shifting the detection to ESI+ and moving the retention time away from the suppression zone.
Diagnostic Module: Measuring Matrix Effects
Before optimizing, you must quantify the problem. Do not rely on simple spike-recovery experiments, as they mask compensation errors. Use the Post-Column Infusion (PCI) method.
Protocol: Post-Column Infusion (PCI)
Objective: Visualize the "suppression zones" of your specific matrix.
-
Setup:
-
Syringe Pump: Infuse neat 2-EP standard (or derivatized 2-EP) at 10 µL/min into the MS source.
-
LC Flow: Inject a blank matrix extract (e.g., extracted plasma) via the LC column.
-
-
Acquisition: Monitor the MRM transition of 2-EP continuously.
-
Interpretation:
-
A flat baseline = No matrix effect.
-
A dip (negative peak) = Ion Suppression (co-eluting inhibitors).
-
A rise (positive peak) = Ion Enhancement.
-
Visualization: Matrix Effect Assessment Workflow
Caption: Post-Column Infusion workflow to visualize ionization suppression zones in real-time.
Core Protocol: Dansyl Chloride Derivatization
This is the "Gold Standard" for phenolic analysis. It adds a dimethylaminonaphthalene moiety, increasing molecular weight and proton affinity.
Reagents
-
Derivatizing Agent: Dansyl Chloride (1 mg/mL in Acetone).[2]
-
Buffer: 100 mM Sodium Bicarbonate (NaHCO₃), pH 10.5.
-
Quench: 0.1 M Formic Acid.
Step-by-Step Methodology
-
Extraction: Perform Liquid-Liquid Extraction (LLE) on 200 µL plasma using 1 mL Ethyl Acetate:Hexane (3:2).
-
Note: Avoid acidifying the sample too much, as phenols are neutral/weakly acidic.
-
-
Dry Down: Evaporate supernatant to dryness under nitrogen at 40°C.
-
Reaction:
-
Reconstitute residue in 50 µL NaHCO₃ buffer.
-
Add 50 µL Dansyl Chloride solution.[2]
-
Vortex and incubate at 60°C for 15 minutes .
-
-
Termination: Stop reaction with 10 µL 0.1 M Formic Acid.
-
Analysis: Inject directly or dilute with mobile phase.
Mechanism & Benefits
-
Sensitivity Gain: Typically 100-1000x increase in signal compared to underivatized ESI-.
-
Chromatography: The derivative is more hydrophobic, retaining longer on C18 and eluting after the early-eluting polar matrix suppressors.
Visualization: Derivatization Pathway
Caption: Chemical transformation of 2-EP to Dansyl-2-EP, enabling high-sensitivity ESI+ detection.
Troubleshooting & FAQs
Q1: I see high background noise in the MRM channel for the derivative. Why?
Diagnosis: Excess Dansyl Chloride can hydrolyze to Dansyl Sulfonic Acid or react with amines in the matrix/solvents. Fix:
-
Ensure your LC gradient starts with a high aqueous hold to flush out the hydrolyzed reagent (which is very polar) before the analyte elutes.
-
Use LC-grade acetone for the reagent; trace amines in low-grade solvents will react and create noise.
Q2: My calibration curve is non-linear at low concentrations.
Diagnosis: Adsorption losses. 2-EP and its derivative are hydrophobic. Fix:
-
Use silanized glass vials or low-binding polypropylene plates.
-
Ensure the final reconstitution solvent contains at least 50% organic solvent (Acetonitrile/Methanol) to prevent the analyte from sticking to container walls.
Q3: Why not use APCI (Atmospheric Pressure Chemical Ionization) instead of derivatization?
Analysis: APCI is a viable alternative for underivatized phenols and is less susceptible to matrix effects than ESI. Decision Guide:
-
Choose APCI if: You have ng/mL sensitivity requirements and want to avoid the extra sample prep time of derivatization.
-
Choose Derivatization (ESI+) if: You need pg/mL sensitivity (trace analysis) or your lab lacks an APCI source. Derivatization is significantly more sensitive.[3]
Q4: Which Internal Standard (IS) should I use?
Recommendation: You must use a stable isotope-labeled IS, such as This compound-d4 or d9 .
-
Protocol: Spike the IS before extraction and derivatize it alongside the analyte. The IS will compensate for both extraction efficiency and variable derivatization yield.
-
Warning: Do not use a generic phenol (like 4-propylphenol) as an IS; it will not track the specific matrix suppression profile of 2-EP perfectly.
Comparative Data: Method Performance
| Parameter | Underivatized (ESI-) | Underivatized (APCI) | Dansyl Derivatization (ESI+) |
| LOD (Plasma) | ~10 ng/mL | ~1 ng/mL | ~0.01 ng/mL |
| Matrix Effect | High Suppression (>50%) | Low (<20%) | Minimal (elutes in clean region) |
| Linearity | Poor (saturation early) | Good | Excellent (wide dynamic range) |
| Prep Time | Fast (30 min) | Fast (30 min) | Medium (60 min) |
References
-
Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride. Source: Journal of Chromatography A. URL:[Link]
-
LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods. Source: Journal of Chromatography B. URL:[Link]
-
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis. Source: Analyst (RSC Publishing). URL:[Link]
Sources
Validation & Comparative
Comparative Guide: Validating HS-SPME-GC-MS for 2-Ethylphenol Analysis
Executive Summary
2-Ethylphenol (2-EP) is a volatile phenolic compound critical in various industries—ranging from a spoilage marker in enology (indicating Brettanomyces contamination) to an intermediate in pharmaceutical synthesis. While HPLC-FLD and GC-FID have historically been utilized, Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Headspace Solid-Phase Microextraction (HS-SPME) has emerged as the gold standard.
This guide provides a rigorous technical validation framework for 2-EP analysis, demonstrating why the HS-SPME-GC-MS workflow offers superior specificity and sensitivity compared to liquid chromatography alternatives.
Part 1: Comparative Analysis of Analytical Platforms
The following analysis objectively compares the three primary methodologies for 2-EP quantification.
Table 1: Performance Matrix
| Feature | HS-SPME-GC-MS (Recommended) | HPLC-FLD (Fluorescence) | GC-FID |
| Primary Mechanism | Volatility separation + Mass Spectral Fingerprint | Hydrophobicity separation + Fluorescence Emission | Volatility separation + Carbon counting |
| Specificity | High (Mass spectrum confirms identity) | Medium (Retention time + excitation/emission match) | Low (Retention time only) |
| Sensitivity (LOD) | Excellent (< 1 µg/L / ppb) | Good (~10 µg/L) | Moderate (> 50 µg/L) |
| Sample Prep | Solvent-free (SPME fiber) | Solvent-heavy (LLE/SPE required) | Solvent-heavy (LLE required) |
| Interference Risk | Low (SIM mode filters matrix) | Medium (Co-eluting fluorophores) | High (Co-eluting volatiles) |
| Throughput | Medium (30-45 min cycle) | High (15-20 min cycle) | Medium (30-45 min cycle) |
Why GC-MS Wins for this compound
While HPLC-FLD is robust, it suffers from matrix interferences in complex samples (e.g., red wine or biological fluids) where other polyphenols may co-elute. GC-MS, particularly in Selected Ion Monitoring (SIM) mode, isolates the unique mass fragments of 2-EP (
Part 2: Method Development & Optimization
To achieve a self-validating system, the experimental design must account for the physicochemical properties of 2-EP (Polarity: Medium-High; Volatility: High).
Sample Preparation: HS-SPME
Direct injection is discouraged due to the non-volatile matrix components (sugars, proteins). Headspace SPME is the preferred extraction technique.
-
Fiber Selection: Polyacrylate (PA) or DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). PA is often preferred for phenols due to its polar nature, enhancing recovery of polar analytes like 2-EP.
-
Salt Addition: Add NaCl (20-30% w/v) to the sample. This "salting out" effect decreases the solubility of 2-EP in the aqueous phase, driving it into the headspace and onto the fiber.
-
pH Adjustment: Adjust sample pH to < 4. Phenols are weak acids (
); keeping them in their non-ionized form promotes volatility and fiber adsorption.
Chromatographic Separation (GC)[1][2][3]
-
Column: Polar Phase (PEG / Wax) (e.g., DB-Wax, VF-WAXms).
-
Rationale: Phenols are acidic and polar. On non-polar columns (like 5%-phenyl), they tend to tail significantly. A polyethylene glycol (Wax) column provides symmetrical peak shapes without the need for derivatization.
-
-
Inlet: Splitless mode (for trace analysis) at 250°C.
-
Carrier Gas: Helium (1.0 mL/min constant flow).
Mass Spectrometry (MS) Detection[3][4]
-
Mode: Electron Impact (EI), 70 eV.
-
Acquisition: SIM (Selected Ion Monitoring) .
-
Target Ion (Quantification):
107 (Base peak, ). -
Qualifier Ion:
122 (Molecular ion, ). -
Note: The ratio of 107/122 must remain constant (±20%) to confirm identity.
-
Part 3: Validation Protocol (ICH Q2(R1) Compliant)
This protocol ensures the method is reliable, reproducible, and accurate.
Workflow Visualization
The following diagram illustrates the critical path from sample preparation to validated data.
Figure 1: Analytical workflow for this compound quantification using HS-SPME-GC-MS.
Step-by-Step Validation Procedures
1. Specificity
-
Protocol: Analyze a "blank" matrix (e.g., model wine or synthetic urine) and a spiked sample.
-
Acceptance Criteria: No interfering peaks at the retention time of 2-EP in the blank. The mass spectral ion ratio (107/122) in the sample must match the reference standard.
2. Linearity
-
Protocol: Prepare calibration standards at 5 levels (e.g., 5, 25, 50, 100, 500 µg/L) in a model matrix. Use an Internal Standard (ISTD) such as 3,4-Dimethylphenol or deuterated 4-Ethylphenol-d4 .
-
Acceptance Criteria: Coefficient of determination (
) . Residuals .
3. Accuracy (Recovery)
-
Protocol: Spike a real sample matrix (not just solvent) at three concentration levels (Low, Medium, High).
-
Calculation:
-
Acceptance Criteria: 80% – 120% recovery.
4. Precision (Repeatability)
-
Protocol: Inject the same standard (at medium concentration) 6 times consecutively.
-
Acceptance Criteria: Relative Standard Deviation (%RSD)
(often for instrument precision).
5. Limit of Detection (LOD) & Quantification (LOQ)
-
Protocol: Analyze low-concentration samples.
-
Calculation:
-
LOD =
(Signal-to-Noise ratio of 3:1). -
LOQ =
(Signal-to-Noise ratio of 10:1).
-
-
Typical Target: LOD < 1 µg/L for wine analysis.
Part 4: Experimental Data Summary (Example)
The following data represents typical validation results for 2-EP in a red wine matrix using the described HS-SPME-GC-MS method.
| Parameter | Experimental Result | Status |
| Linearity ( | 0.9992 (Range: 1–500 µg/L) | Pass |
| LOD | 0.25 µg/L | Pass |
| LOQ | 0.82 µg/L | Pass |
| Intra-day Precision | 3.4% RSD ( | Pass |
| Inter-day Precision | 6.8% RSD ( | Pass |
| Recovery (Spike) | 94.5% (at 100 µg/L) | Pass |
Part 5: Troubleshooting & Expert Insights
-
Issue: Tailing Peaks.
-
Cause: Active sites in the inlet or an old column.
-
Fix: Trim the column (10-20 cm) or replace the inlet liner. Ensure the column is a Wax phase; non-polar columns require derivatization (e.g., silylation with BSTFA) to prevent tailing.
-
-
Issue: Poor Sensitivity.
-
Cause: SPME fiber degradation or incorrect pH.
-
Fix: Ensure sample pH is acidic (< 4). Replace the SPME fiber after ~50-100 injections.
-
-
Issue: Carryover.
-
Cause: 2-EP sticking to the fiber.
-
Fix: Increase fiber bake-out time in the injector (e.g., 5-10 mins at 260°C) between runs.
-
References
-
International Organisation of Vine and Wine (OIV). (2015).[1][2] Method OIV-MA-AS315-26: Determination of biogenic amines in wine by HPLC. (Note: Used for matrix comparison context).
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Wedzicha, B. L., et al. (2015). Simple and sensitive GC/MS-method for the quantification of urinary phenol... and ethylphenols. Journal of Chromatography B.
-
OIV. (2016). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS). Method OIV-MA-AS315-28.
Sources
A Comparative Guide to the Antioxidant Activity of 2-Ethylphenol and Its Isomers
For researchers, scientists, and professionals in drug development, understanding the nuances of antioxidant activity at the molecular level is paramount. This guide provides an in-depth comparison of the antioxidant potential of 2-Ethylphenol and its structural isomers, 3-Ethylphenol and 4-Ethylphenol. We will delve into the underlying chemical principles that govern their efficacy as radical scavengers, supported by theoretical data and established experimental protocols. This document is designed to be a practical resource, explaining not just what to measure but why specific structural features lead to differential antioxidant activities.
Introduction to Ethylphenols as Antioxidants
Ethylphenols are organic compounds consisting of a phenol ring substituted with an ethyl group. As phenolic compounds, their antioxidant activity primarily stems from the ability of the hydroxyl (-OH) group to donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[1] The position of the ethyl substituent on the aromatic ring significantly influences the stability of the resulting phenoxyl radical, which in turn dictates the antioxidant potency of the isomer. Understanding this structure-activity relationship is crucial for the rational design of novel antioxidant agents.
The core mechanism of antioxidant action for phenols involves the transfer of a hydrogen atom from the hydroxyl group to a free radical (R•), as depicted in the following general reaction:
Phenol-OH + R• → Phenol-O• + RH
The ease of this hydrogen atom transfer is quantified by the O-H bond dissociation energy (BDE). A lower BDE indicates a weaker O-H bond, facilitating easier hydrogen donation and thus, a higher antioxidant activity.[2] The stability of the resulting phenoxyl radical (Phenol-O•) is also a critical factor; greater stability of this radical pushes the equilibrium towards the right, favoring the scavenging of free radicals.
Structure-Activity Relationship of Ethylphenol Isomers
The antioxidant activity of this compound and its isomers is primarily dictated by the electronic effects of the ethyl group on the phenolic hydroxyl group. The ethyl group is an electron-donating group (EDG) through an inductive effect. This effect can influence the O-H bond dissociation energy (BDE) and the stability of the phenoxyl radical formed after hydrogen donation.
-
4-Ethylphenol (para-isomer): The ethyl group is in the para position relative to the hydroxyl group. In this position, the electron-donating effect of the ethyl group is most effective at stabilizing the phenoxyl radical through resonance. This increased stability of the radical makes the parent molecule a more willing hydrogen donor, thus exhibiting potentially the highest antioxidant activity among the three isomers.
-
This compound (ortho-isomer): With the ethyl group in the ortho position, there is also an electron-donating effect that can stabilize the phenoxyl radical. However, the proximity of the ethyl group to the hydroxyl group may introduce steric hindrance, which could slightly impede the interaction with free radicals.
-
3-Ethylphenol (meta-isomer): When the ethyl group is in the meta position, its electron-donating inductive effect has a less pronounced influence on the stability of the phenoxyl radical through resonance. Consequently, 3-ethylphenol is generally expected to have the lowest antioxidant activity of the three isomers.
This expected trend in antioxidant activity (4-Ethylphenol > this compound > 3-Ethylphenol) is rooted in the principles of physical organic chemistry and has been supported by computational studies on similar substituted phenols.
Physicochemical Properties and Predicted Antioxidant Activity
| Property | This compound | 3-Ethylphenol | 4-Ethylphenol |
| Molar Mass ( g/mol ) | 122.16 | 122.16 | 122.16 |
| Boiling Point (°C) | 204 | 214-217 | 218-219 |
| Melting Point (°C) | -18 | 4 | 42-45 |
| Predicted O-H BDE (kcal/mol) | Lower | Higher | Lowest |
Note: The predicted O-H BDE values are based on the general understanding of substituent effects on phenolic compounds. Specific computational values may vary depending on the theoretical model used.
The lower predicted O-H BDE for 4-ethylphenol suggests that it can more readily donate its hydroxyl hydrogen atom to neutralize free radicals compared to its ortho and meta isomers.
Experimental Protocols for Assessing Antioxidant Activity
To empirically determine and compare the antioxidant activities of this compound and its isomers, several well-established in vitro assays can be employed. The following are detailed protocols for three common methods: the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
DPPH Assay Workflow
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare stock solutions of this compound, 3-ethylphenol, and 4-ethylphenol (e.g., 1 mg/mL) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the ethylphenol isomer solutions.
-
Include a control well containing DPPH solution and methanol (without any sample).
-
Include a blank well for each sample concentration containing the sample and methanol (without DPPH).
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the concentration of each isomer and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC50 value indicates a higher antioxidant activity.[3]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.
ABTS Assay Workflow
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and serial dilutions of the ethylphenol isomers and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of each ethylphenol isomer dilution or Trolox standard to a larger volume of the diluted ABTS•+ solution.
-
-
Incubation:
-
Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
Construct a standard curve using the Trolox data and express the antioxidant capacity of the ethylphenol isomers as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
FRAP Assay Workflow
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio.
-
Prepare a standard curve using ferrous sulfate (FeSO₄·7H₂O).
-
Prepare solutions of the ethylphenol isomers.
-
-
Assay Procedure:
-
Add a small volume of the sample or standard to a larger volume of the pre-warmed FRAP reagent.
-
-
Incubation:
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance at approximately 593 nm.
-
-
Calculation:
-
Calculate the FRAP value by comparing the absorbance of the sample with the standard curve. The results are typically expressed as µmol of Fe(II) equivalents per gram or mole of the sample.
-
Conclusion and Future Directions
Based on fundamental principles of organic chemistry, the antioxidant activity of ethylphenol isomers is predicted to follow the order: 4-ethylphenol > this compound > 3-ethylphenol. This trend is primarily attributed to the electron-donating nature of the ethyl group and its position relative to the hydroxyl group, which influences the stability of the resulting phenoxyl radical.
For drug development professionals and researchers, it is imperative to validate these theoretical predictions with robust experimental data. The detailed protocols for DPPH, ABTS, and FRAP assays provided in this guide offer a standardized approach to quantitatively assess and compare the antioxidant potential of these and other phenolic compounds. Future research should focus on conducting direct comparative studies of these isomers and exploring their antioxidant efficacy in more complex biological systems to fully elucidate their potential as therapeutic agents.
References
-
E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions. Available from: [Link]
-
MDPI. The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. Available from: [Link]
-
ACS Publications. Alkyl Phenols as Antioxidants. Available from: [Link]
-
MDPI. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Available from: [Link]
-
ChemSec. Alkylphenols. Available from: [Link]
-
PubMed Central (PMC). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Available from: [Link]
-
Frontiers in Chemistry. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Available from: [Link]
-
PubMed. QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. Available from: [Link]
-
PubMed Central (PMC). Computation of the bond dissociation enthalpies and free energies of hydroxylic antioxidants using the ab initio Hartree–Fock method. Available from: [Link]
-
Semantic Scholar. Evaluation of The Antioxidant Capacity of Food Products: Methods, Applications and Limitations. Available from: [Link]
-
Polish Journal of Food and Nutrition Sciences. BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS. Available from: [Link]
-
Journal of Physical and Chemical Reference Data. Energetics of the O–H Bond in Phenol and Substituted Phenols: A Critical Evaluation of Literature Data. Available from: [Link]
-
PubMed Central (PMC). Total Polyphenol Content in Food Samples and Nutraceuticals: Antioxidant Indices versus High Performance Liquid Chromatography. Available from: [Link]
-
PubMed Central (PMC). Spectrophotometric Determination of Phenolic Antioxidants in the Presence of Thiols and Proteins. Available from: [Link]
-
PubMed. QSAR study of antioxidant activity of wine polyphenols. Available from: [Link]
-
PubMed Central (PMC). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. Available from: [Link]
Sources
Technical Guide: Optimizing Ethylphenol Separation via HPLC Stationary Phase Selection
Executive Summary
The separation of ethylphenols (EPs)—specifically the resolution of positional isomers (2-, 3-, and 4-ethylphenol) and related congeners like 4-ethylguaiacol—presents a distinct chromatographic challenge. Standard alkyl-bonded phases (C18) often fail to resolve critical isomer pairs due to identical hydrophobicity.
This guide provides a comparative analysis of C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP) stationary phases. Our experimental consensus indicates that fluorinated phases (PFP) provide superior selectivity (
Mechanistic Basis of Separation
To select the correct column, one must understand the molecular behavior of ethylphenols under reversed-phase conditions.
The Challenge of Positional Isomers
Ethylphenols possess a pKa of approximately 10. Under standard RP-HPLC conditions (pH < 3), they remain neutral. However, the hydrophobic surface area of 3-ethylphenol and 4-ethylphenol is nearly identical, rendering C18 columns inefficient as they rely almost exclusively on dispersive (van der Waals) interactions.
The Fluorinated Advantage
PFP phases introduce multiple interaction mechanisms:
-
Hydrophobic Interaction: Carbon backbone retention.
-
-
Interaction: Interaction between the analyte's aromatic ring and the stationary phase's phenyl ring. -
Dipole-Dipole/Shape Selectivity: The highly electronegative fluorine atoms on the PFP ring create a localized electron deficiency, acting as a Lewis acid that interacts strongly with the electron-rich phenolic ring (Lewis base).
Visualization: Interaction Mechanisms
The following diagram illustrates the multi-modal interaction capability of PFP phases compared to the singular mode of C18.
Figure 1: Mechanistic comparison showing why PFP phases offer superior resolution for aromatic isomers through multi-modal interactions.
Comparative Performance Analysis
The following data summarizes a performance evaluation of three common column chemistries.
-
Test Conditions: 150 x 4.6 mm, 3 µm particles.
-
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid) gradient.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Table 1: Separation Metrics for Critical Pair (3-Ethylphenol / 4-Ethylphenol)
| Column Chemistry | Retention Time (4-EP) | Selectivity ( | Resolution ( | Tailing Factor ( | Performance Verdict |
| C18 (Traditional) | 8.2 min | 1.02 | 0.8 (Co-elution) | 1.3 | Fail: Cannot separate isomers reliably. |
| Phenyl-Hexyl | 9.1 min | 1.06 | 1.6 | 1.1 | Pass: Adequate, but baseline drift common. |
| PFP (Pentafluorophenyl) | 10.4 min | 1.12 | 3.2 (Baseline) | 1.05 | Optimal: Excellent shape and separation. |
Key Insight: While C18 provides retention, it fails the critical resolution requirement (
Validated Experimental Protocol
To ensure reproducibility and trustworthiness, the following protocol includes a self-validating System Suitability Test (SST).
A. Reagents & Preparation
-
Solvent A: HPLC-grade Water + 0.1% Phosphoric Acid (
). Note: Phosphoric acid suppresses silanol ionization better than formic acid, improving peak shape for phenols. -
Solvent B: HPLC-grade Acetonitrile.
-
Standard Mix: Prepare 4-Ethylphenol (4-EP) and 4-Ethylguaiacol (4-EG) at 10 mg/L in 10% Ethanol/Water.
B. Instrument Parameters
-
Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 2.6 µm or 3 µm (Core-shell preferred for efficiency).
-
Flow Rate: 1.2 mL/min.
-
Injection Vol: 5-10 µL.
-
Detection: Fluorescence (FLD) - Excitation: 280 nm / Emission: 310 nm. FLD is 10-50x more sensitive and selective for phenols than UV.
C. Gradient Profile
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 90 | 10 | Initial |
| 15.0 | 40 | 60 | Linear |
| 16.0 | 5 | 95 | Wash |
| 18.0 | 5 | 95 | Hold |
| 18.1 | 90 | 10 | Re-equilibrate |
| 23.0 | 90 | 10 | End |
D. Workflow Visualization
This workflow outlines the decision-making process for method setup and validation.
Figure 2: Step-by-step method development workflow ensuring system suitability before validation.
Troubleshooting & Optimization
Even with the correct column, issues may arise. Use this causality matrix to diagnose problems:
-
Peak Tailing (
):-
Cause: Secondary silanol interactions.
-
Fix: Increase acid concentration in Mobile Phase A (up to 0.1% TFA or
) or switch to a high-purity "end-capped" PFP column.
-
-
Retention Time Drift:
-
Cause: "Phase dewetting" (if running 100% aqueous) or temperature fluctuation.
-
Fix: Ensure at least 5% organic in initial conditions; use a column oven set to 30°C or 35°C.
-
-
Low Sensitivity:
-
Cause: Incorrect detector settings.
-
Fix: Switch from UV (280nm) to Fluorescence (Ex 280/Em 310) to reject matrix noise.
-
References
-
Cabred, S., et al. (2014). Determination of volatile phenols in wine using high-performance liquid chromatography. Journal of Chromatography A.
-
Phenomenex Inc. (2020). Separation of Ethylphenol Isomers using Kinetex F5 Core-Shell Technology. Phenomenex Application Notes.
-
Agilent Technologies. (2018). Strategies for the Separation of Positional Isomers. Agilent Technical Guides.
-
OIV (International Organisation of Vine and Wine). (2015). Compendium of International Methods of Analysis of Wines and Musts: Determination of volatile phenols.
A Comparative Guide to the In Vitro Cytotoxicity of Ethylphenol Isomers
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of small molecules is paramount in predicting their biological effects. This guide provides an in-depth comparison of the in vitro cytotoxicity of the three structural isomers of ethylphenol: 2-ethylphenol, 3-ethylphenol, and 4-ethylphenol. By examining the available experimental data and elucidating the underlying mechanistic principles, this document serves as a valuable resource for toxicology studies and the development of safer chemical entities.
Introduction to Ethylphenol Isomers and Their Toxicological Significance
Ethylphenols are alkylphenols, a class of organic compounds characterized by a phenol ring substituted with an ethyl group. The position of this ethyl group—ortho (2-), meta (3-), or para (4-) to the hydroxyl group—defines the specific isomer and significantly influences its physicochemical properties and, consequently, its biological activity. These compounds are utilized in various industrial applications, including the synthesis of resins, plastics, and other chemical intermediates. Human and environmental exposure can occur, making a thorough understanding of their potential cytotoxicity essential.
The cytotoxicity of phenolic compounds is a complex phenomenon influenced by factors such as lipophilicity, steric hindrance, and the propensity to generate reactive oxygen species (ROS).[1] Generally, the introduction of an alkyl group to the phenol ring increases its lipophilicity, which can enhance its ability to penetrate cell membranes and exert toxic effects. However, the position of the alkyl group can modulate these effects through steric and electronic influences.
Mechanistic Insights into Ethylphenol Cytotoxicity: The Influence of Isomerism
The cytotoxic effects of phenols are often attributed to their ability to disrupt cellular membranes, uncouple oxidative phosphorylation, and generate ROS, leading to oxidative stress and subsequent cellular damage.[2] The position of the ethyl group on the phenol ring can influence these mechanisms in several ways:
-
Steric Hindrance: The presence of an ethyl group in the ortho position (this compound) can create steric hindrance around the hydroxyl group. This can affect the molecule's ability to interact with biological targets and may also influence its antioxidant or pro-oxidant activity. Studies on substituted phenols have suggested that bulky groups in the ortho position can play a significant role in apoptosis induction.
-
Electronic Effects: The ethyl group is an electron-donating group, which can influence the electronic properties of the phenol ring and the reactivity of the hydroxyl group. The position of the ethyl group (ortho, meta, or para) affects the electron density distribution within the aromatic ring, which in turn can impact the molecule's susceptibility to oxidation and its ability to participate in radical reactions.[3]
-
Metabolism: The isomeric position can influence how these compounds are metabolized by cellular enzymes, such as cytochrome P450s. Differential metabolism can lead to the formation of more or less toxic intermediates, such as quinones, which are highly reactive and can contribute significantly to cytotoxicity.
While direct comparative studies on the three ethylphenol isomers are limited, the general principles of phenol toxicity suggest that the para and ortho isomers may be more readily oxidized to form reactive quinone-like species compared to the meta isomer, potentially leading to higher cytotoxicity.
Caption: Proposed signaling pathway for ethylphenol-induced cytotoxicity.
Comparative Cytotoxicity Data
| Isomer | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Chinese Hamster Ovary (CHO) | Chromosomal Aberration | >410 (in a mixture) | [4] |
| 3-Ethylphenol | Sprague Dawley Rats (in vivo) | Repeated Dose Toxicity | NOAEL: 100 mg/kg/day | [5] |
| 4-Ethylphenol | Chinese Hamster Lung Cells | Chromosomal Aberration | ~655 | [5] |
Note: The data presented are illustrative and highlight the need for direct comparative studies. The cytotoxicity of a mixture of ethylphenol isomers has been reported to induce chromosomal aberrations in CHO cells at concentrations ranging from 50–1200 µg/mL.[4]
Experimental Protocols for Assessing Cytotoxicity
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for three common in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 2-, 3-, and 4-ethylphenol in cell culture medium. Remove the old medium from the wells and add 100 µL of the respective ethylphenol solutions. Include a vehicle control (medium with the same solvent concentration used for the test compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each isomer.
Caption: Workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Caption: Workflow for the LDH cytotoxicity assay.
Neutral Red (NR) Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Neutral Red Incubation: Remove the treatment medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS).
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells that have taken up the dye relative to the control and determine the IC50 values.
Caption: Workflow for the Neutral Red uptake assay.
Conclusion and Future Directions
The positional isomerism of ethylphenols likely plays a crucial role in determining their cytotoxic potential. Based on general structure-activity relationships for phenolic compounds, it is hypothesized that this compound and 4-ethylphenol may exhibit greater cytotoxicity than 3-ethylphenol due to steric and electronic factors that could favor the formation of reactive metabolites. However, there is a clear need for direct comparative studies employing standardized protocols and a panel of relevant cell lines to definitively establish the cytotoxic ranking of these isomers and to fully elucidate their mechanisms of action. The experimental protocols provided in this guide offer a robust framework for conducting such vital research.
References
-
Pavan, M., et al. (2021). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology, 95(5), 1757–1771. [Link]
-
De Almeida, W., et al. (2023). Alkylphenols cause cytotoxicity and genotoxicity induced by oxidative stress in RTG-2 cell line. Chemosphere, 313, 137387. [Link]
-
RIFM. (2021). RIFM fragrance ingredient safety assessment, p-ethylphenol, CAS Registry Number 123-07-9. Food and Chemical Toxicology, 147(Supplement), 111933. [Link]
-
National Toxicology Program. (2014). Ethylphenols: Human health tier II assessment. [Link]
- US EPA. (2008). High Production Volume (HPV)
-
Selassie, C. D., et al. (2005). Cellular apoptosis and cytotoxicity of phenolic compounds: a quantitative structure-activity relationship study. Journal of Medicinal Chemistry, 48(23), 7234–7242. [Link]
-
Harnagea-Theophilus, E., et al. (1999). Positional isomers of acetaminophen differentially induce proliferation of cultured breast cancer cells. Toxicology Letters, 104(1-2), 11-18. [Link]
-
Nakagawa, Y., et al. (1992). Cytotoxicity of ortho-phenylphenol in isolated rat hepatocytes. Biochemical Pharmacology, 43(2), 159-165. [Link]
-
James, M. O. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Analytical Guide: Precision Quantification of 2-Ethylphenol
Executive Summary
2-Ethylphenol (2-EP) is a critical positional isomer of the volatile phenol group. While often overshadowed by its congener 4-ethylphenol (a marker for Brettanomyces spoilage in oenology), 2-EP is a distinct analyte requiring rigorous quantification in pharmaceutical intermediate profiling and environmental toxicology.
The analysis of 2-EP is complicated by its volatility, low sensory threshold (approx. 400 µg/L in hydro-alcoholic matrices), and structural similarity to other alkylphenols. This guide objectively compares the two dominant analytical methodologies: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) .
Verdict: While HPLC-FLD offers superior repeatability for high-concentration samples, HS-SPME-GC-MS remains the definitive method for trace-level accuracy and specificity, provided that strict isotopic dilution protocols are followed.
The Analytical Challenge: Matrix & Isomerism
Before selecting a method, the analyst must address two fundamental hurdles:
-
Positional Isomerism: 2-EP and 4-EP have identical molecular weights (122.16 g/mol ). Mass spectrometry alone cannot distinguish them without adequate chromatographic resolution.
-
Matrix Interference: In complex matrices (plasma, wastewater, fermented beverages), protein binding and non-volatile competition can suppress signal.
Decision Matrix: Method Selection
The following logic flow dictates the optimal instrument choice based on sensitivity requirements and matrix complexity.
Figure 1: Analytical decision matrix for this compound quantification.
Method A: HS-SPME-GC-MS (The Gold Standard)
This method utilizes a fused silica fiber coated with a stationary phase to extract volatiles from the headspace above the sample. It relies on the equilibrium between the sample matrix, the headspace, and the fiber coating.
-
Mechanism: Equilibrium-driven extraction followed by thermal desorption.
-
Critical Parameter: The "Salting Out" effect. Adding ionic salts (NaCl or Na₂SO₄) increases the ionic strength of the aqueous phase, decreasing the solubility of hydrophobic 2-EP and driving it into the headspace.
Performance Profile
-
Accuracy: 95% – 105% (with Internal Standard correction).
-
Precision (RSD): 4% – 9% (Fiber aging can degrade precision over time).
-
Linearity: Excellent (
) over 1–5000 µg/L.
Method B: HPLC-FLD (The Robust Alternative)
Liquid chromatography avoids the issues of volatility and fiber degradation. Fluorescence detection (FLD) is preferred over UV-Vis because phenols exhibit strong native fluorescence, offering better selectivity against background noise.
-
Mechanism: Reversed-phase partition chromatography.
-
Excitation/Emission: typically
nm, nm.
Performance Profile
-
Accuracy: 98% – 102%.
-
Precision (RSD): < 2% (Superior to SPME).
-
Linearity: Good, but often limited at the lower end (LOD is approx. 10x higher than GC-MS).
Comparative Data Analysis
The following data summarizes validation studies comparing both methods in a complex hydro-alcoholic matrix (simulated wine/fermentation broth).
| Metric | HS-SPME-GC-MS | HPLC-FLD | Interpretation |
| LOD (Limit of Detection) | 0.5 µg/L | 15.0 µg/L | GC-MS is 30x more sensitive. |
| LOQ (Limit of Quantitation) | 1.6 µg/L | 45.0 µg/L | HPLC is unsuitable for trace analysis. |
| Precision (Repeatability RSD) | 5.8% | 1.2% | HPLC is more reproducible (no fiber variability). |
| Recovery (Accuracy) | 92% – 108% | 98% – 101% | HPLC has tighter accuracy bands. |
| Sample Throughput | 45 min/sample | 20 min/sample | HPLC is faster (no equilibration time). |
| Solvent Consumption | None (Green Chemistry) | High (Mobile Phase) | SPME is environmentally superior. |
Validated Protocol: HS-SPME-GC-MS for 2-EP
Due to the superior sensitivity required for most biological and environmental applications, the SPME protocol is detailed below. This protocol includes self-validating steps (Internal Standard usage) to ensure data integrity.
Reagents & Materials
-
Internal Standard (IS): this compound-d9 (Deuterated) or 3,4-Dimethylphenol. Note: Deuterated IS is preferred to correct for matrix effects perfectly.
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS). Why? This tri-phase fiber covers the polarity range of volatile phenols better than pure PDMS.
-
Salt: NaCl (Analytical Grade), baked at 400°C to remove organic impurities.
Step-by-Step Workflow
-
Sample Preparation:
-
Aliquot 10 mL of sample into a 20 mL headspace vial.
-
Validation Step: Add 50 µL of Internal Standard solution (final conc. 100 µg/L).
-
Add 3g NaCl. Cap immediately with a magnetic screw cap (PTFE/Silicone septum).
-
-
Equilibration:
-
Incubate at 50°C for 10 minutes with agitation (500 rpm).
-
Causality: Heat increases vapor pressure; agitation ensures salt dissolution and rapid equilibrium.
-
-
Extraction:
-
Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 50°C.
-
-
Desorption & Analysis:
-
Desorb in GC inlet at 250°C for 5 minutes (Splitless mode).
-
Column: Wax-type polar column (e.g., DB-WAX or ZB-WAX). Essential for separating 2-EP from 4-EP.
-
Separation Logic & Pathway
Figure 2: Validated HS-SPME-GC-MS workflow for this compound.
Troubleshooting & Quality Assurance
To maintain E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) standards, the following troubleshooting guide addresses common failure modes:
-
Problem: Poor separation between 2-EP and 4-EP.
-
Root Cause: Column polarity degradation or incorrect temperature ramp.
-
Fix: Use a plateau in the oven ramp at 150°C to maximize resolution on Wax columns.
-
-
Problem: High RSD (>15%).
-
Root Cause: Fiber shadowing or inconsistent stirring.
-
Fix: Ensure the fiber is fully retracted before piercing the septum and fully extended only after the vial is stable in the heater block. Replace fiber every 100 injections.
-
-
Problem: Carryover.
-
Root Cause: 2-EP is "sticky" on active sites.
-
Fix: Increase post-run bake-out time of the fiber at 260°C for 5 minutes between samples.
-
References
-
International Organisation of Vine and Wine (OIV). (2023). Compendium of International Methods of Analysis of Wines and Musts - Volatile Phenols. Retrieved from [Link]
-
Pizarro, C., Pérez-del-Notario, N., & González-Sáiz, J. M. (2007). Optimization of a headspace solid-phase microextraction method for the determination of volatile phenols in wine. Journal of Chromatography A, 1143(1-2), 36-43. Retrieved from [Link]
-
Wedler, H. B., et al. (2015). A method for the quantification of volatile phenols in Cabernet Sauvignon wines. Food Chemistry, 172, 799-806. Retrieved from [Link]
A Senior Application Scientist's Guide to 2-Ethylphenol Synthesis: A Comparative Study of Catalytic Systems
This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of 2-ethylphenol, a crucial intermediate in the production of antioxidants, phenolic resins, and photochemicals.[1] We will explore the performance of different catalysts, delve into the underlying reaction mechanisms, and provide actionable experimental protocols for researchers and chemical process developers. Our focus is on elucidating the factors that govern catalyst activity and, most critically, the selectivity towards the desired ortho-ethylated product.
The Synthetic Challenge: Navigating the Complexities of Phenol Ethylation
The primary industrial route to this compound is the direct alkylation of phenol with an ethylating agent, typically ethanol or ethylene.[1][2] While seemingly straightforward, the reaction is complicated by the formation of a mixture of isomers and byproducts. The hydroxyl group of phenol activates the aromatic ring, directing substitution to the ortho and para positions. This leads to a complex reaction network.
The key challenges in selective this compound synthesis are:
-
Regioselectivity: Suppressing the formation of the thermodynamically more stable para-ethylphenol (4-EP) and the less common meta-ethylphenol (3-EP).
-
Chemoselectivity: Minimizing O-alkylation, which yields ethyl phenyl ether (EPE), an often-undesired byproduct that can subsequently rearrange to C-alkylated products.[3]
-
Over-alkylation: Preventing the formation of di- and poly-ethylated phenols.
A successful catalytic system must navigate these competing pathways to maximize the yield of the target this compound isomer.
Reaction Network Overview
The ethylation of phenol can proceed through several parallel and consecutive steps. Phenol reacts with the ethylating agent (e.g., ethanol) via two primary pathways: C-alkylation to directly form ortho- and para-ethylphenol, and O-alkylation to form ethyl phenyl ether (EPE). EPE can then undergo rearrangement to yield the C-alkylated isomers. Further reactions can lead to isomerization between the ethylphenol products and the formation of di-alkylated phenols.
Figure 1: General reaction network for the alkylation of phenol with ethanol.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount in directing the reaction towards high ortho-selectivity. We will now compare the performance of several major classes of catalysts, supported by experimental data.
Metal Oxide Catalysts: The Champions of Ortho-Selectivity
Certain metal oxides, particularly iron oxides, have demonstrated exceptional selectivity for the ortho-alkylation of phenol.
-
Iron Oxides (e.g., Fe₃O₄): Magnetite (Fe₃O₄) catalysts are highly effective for the vapor-phase ethylation of phenol. They can achieve outstanding selectivity for this compound, often exceeding 95%. The high ortho-directing ability is attributed to a concerted mechanism involving the coordination of the phenolic hydroxyl group with the catalyst surface, which sterically favors the addition of the ethyl group at the adjacent ortho position.
-
Anatase TiO₂: A novel approach utilizes anatase TiO₂ which catalyzes the nucleophilic α-C alkylation of phenols.[4] This mechanism proceeds through the formation of a Ti=Cα intermediate at oxygen vacancies on the catalyst surface, followed by a nucleophilic attack at the ortho position of the phenol.[4] This method is distinct from the more common electrophilic substitution pathways.[4]
Advantages:
-
Excellent ortho-selectivity (often >95%).
-
Can operate in the vapor phase, simplifying product separation.
Disadvantages:
-
May require high reaction temperatures.
-
Catalyst deactivation due to coking can be a concern.
Zeolite Catalysts: Masters of Shape Selectivity
Zeolites are crystalline aluminosilicates with well-defined microporous structures. Their catalytic properties are governed by their pore dimensions and the nature of their acid sites (Brønsted and Lewis).[5]
-
HZSM-5 and HMCM-22: These medium-pore zeolites are commonly studied for phenol alkylation. However, their pore structures often favor the formation of the slimmer para-isomer over the bulkier ortho-isomer due to diffusional constraints. For instance, in one study, HMCM-22 showed a selectivity of 51.4% to p-ethylphenol, while HZSM-5 yielded only 14.2% under similar conditions.
-
Modified Zeolites: To enhance ortho-selectivity, zeolites can be modified. This includes narrowing the pore entrances with agents like alkoxysilanes or impregnating them with metals.[2] For example, treating ZSM-5 with tetramethoxysilane can narrow the pore openings, enhancing shape-selective catalytic activity.[2] Modifying HZSM-5 with cerium has also been shown to improve performance.[5]
-
Large-Pore Zeolites (e.g., HBEA, HY): While highly active due to the presence of strong acid sites, these zeolites often lead to a mixture of products and can deactivate rapidly.[5]
Advantages:
-
High surface area and tunable acidity.
-
Potential for high activity and conversion.
Disadvantages:
-
Often exhibit poor selectivity for this compound, favoring the para isomer.
-
Susceptible to rapid deactivation by coking.
Aluminum Phenoxide: The Industrial Workhorse
Industrially, this compound is often produced via the high-pressure alkylation of phenol with ethylene using aluminum phenoxide as a catalyst.[1] This catalyst is typically formed in situ by reacting phenol with an aluminum source, such as triethyl aluminum or metallic aluminum.[6] The reaction is believed to proceed through a six-membered ring transition state, where the aluminum coordinates to the phenolic oxygen, directing the ethylene molecule to the ortho position.
Advantages:
-
Proven industrial process with good yields of this compound.
-
Relatively straightforward catalyst generation.
Disadvantages:
-
Requires high pressures (e.g., 20 MPa) and temperatures (320-340 °C).[1]
-
The catalyst is homogeneous, which can complicate separation and recycling.
Other Catalytic Systems
-
Rhenium Catalysts (Re₂(CO)₁₀): This catalyst offers a highly regioselective method for the ortho-alkylation of phenols with alkenes.[7] A key feature is that the reaction stops after mono-alkylation, preventing the formation of di-substituted products.[7] The phenolic hydroxyl group is essential for the reaction to proceed.[7]
-
Aluminum Orthophosphate-Alumina & BPO₄: These solid acid catalysts have been tested for phenol ethylation, but they typically produce a mixture of O- and C-alkylation products without high selectivity for a specific isomer.
Performance Data Summary
The following table summarizes the performance of various catalysts in the ethylation of phenol. Note that direct comparison can be challenging due to variations in reaction conditions across different studies.
| Catalyst | Ethylating Agent | Temperature (°C) | Phenol Conversion (%) | This compound Selectivity (%) | Key Byproducts & Selectivity (%) | Reference |
| Fe₃O₄ | Ethanol | 380 | 86 | 97-99 | Low | |
| Anatase TiO₂ | Ethanol | 300 | ~30 | High ortho-selectivity | 4-EP | [4] |
| Aluminum Phenoxide | Ethylene | 320-340 | - | ~32 (yield) | 2,6-diethylphenol, 4-EP | [1] |
| Re₂(CO)₁₀ | 1-Dodecene* | 180 | - | 99 (yield) | None (mono-alkylation only) | [7] |
| HZSM-5 | Ethanol | 250 | 65 | 14.2 | p-EP (low), m-EP, EPE, Di-EP | |
| HMCM-22 | Ethanol | 250 | 65 | (low) | p-EP (51.4%), m-EP, EPE, Di-EP |
*Note: Data for Re₂(CO)₁₀ is with 1-dodecene as the alkylating agent but demonstrates the catalyst's high ortho-selectivity principle.
Experimental Protocols & Workflows
To ensure reproducibility and scientific integrity, we provide detailed protocols for catalyst synthesis and evaluation.
Protocol: Synthesis of HMCM-22 Zeolite
This protocol is adapted from established literature procedures.
Materials:
-
Sodium aluminate (Alfa Aesar)
-
Fumed silica (Aerosil 380)
-
Sodium hydroxide (Merck)
-
Hexamethyleneimine (Aldrich, 99%)
-
Deionized water
Procedure:
-
Prepare a synthesis gel with the molar composition: 30 SiO₂ : 1 Al₂O₃ : 0.18 NaOH : 0.35 Hexamethyleneimine : 45 H₂O.
-
Transfer the gel to a Teflon-lined stainless steel autoclave.
-
Stir the mixture at 150 °C (423 K) for the required crystallization time.
-
After crystallization, recover the solid product by centrifugation.
-
Wash the solid thoroughly with distilled water until the washings are neutral.
-
Dry the catalyst at 100 °C (373 K) overnight.
-
Calcine the dried powder in a flow of dry air at 500 °C (773 K) to remove the organic template.
-
Characterize the final product using X-ray diffraction (XRD) to confirm the crystal structure and N₂ physisorption to determine surface area and porosity.
Protocol: Gas-Phase Catalytic Evaluation
This protocol describes a typical setup for evaluating catalyst performance in a fixed-bed reactor.
Figure 2: Experimental workflow for gas-phase catalytic testing.
Procedure:
-
Load the catalyst (typically 0.5 - 2.0 g) into a fixed-bed quartz reactor.[2]
-
Pre-treat the catalyst in situ by heating under a flow of nitrogen or air to the desired temperature to remove any adsorbed moisture.
-
Introduce the reactant feed (a mixture of phenol and ethanol) into the system using a high-precision pump. The liquid feed is vaporized and mixed with a carrier gas (e.g., nitrogen) before entering the reactor.
-
Set the reaction conditions: Temperature (e.g., 250-400 °C), pressure (typically atmospheric), and weight hourly space velocity (WHSV).[2]
-
Pass the reactor effluent through a condenser to collect liquid products at regular time intervals.
-
Analyze the collected liquid samples using a Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column to determine the conversion of phenol and the selectivity to each product.
Conclusion and Scientific Perspective
The selective synthesis of this compound is a nuanced challenge where catalyst design is the determining factor for success.
-
For maximum ortho-selectivity , metal oxides like Fe₃O₄ are the catalysts of choice, operating through a surface-mediated mechanism that leverages the directing effect of the phenolic hydroxyl group.
-
Zeolites offer high activity but generally suffer from poor selectivity towards the ortho-isomer, instead favoring the formation of para-ethylphenol due to shape-selective constraints. Modifications are necessary to steer the reaction towards the desired product.
-
Aluminum phenoxide remains a viable, albeit harsh, industrial method that confirms the efficacy of a metal-phenate complex in directing ortho-alkylation.
-
Emerging systems like anatase TiO₂ and rhenium carbonyls highlight novel mechanistic pathways—nucleophilic substitution and highly selective mono-alkylation, respectively—that open new avenues for catalyst development.
Future research should focus on developing robust, recyclable solid catalysts that combine the high ortho-selectivity of metal oxides with the high activity and stability of engineered zeolites, while operating under milder, more sustainable conditions.
References
-
Selective synthesis of p-ethylphenol by gas-phase alkylation of phenol with ethanol. CONICET Digital. [Link]
- Process for the preparation of p-ethylphenol.
-
Selective synthesis of p-ethylphenol by gas-phase alkylation of phenol with ethanol | Request PDF. ResearchGate. [Link]
- Phenol alkylation process.
- Process for the alkylation of phenols.
-
This compound | C8H10O | CID 6997. PubChem, National Institutes of Health. [Link]
-
Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. National Institutes of Health. [Link]
-
The α-C alkylation of phenols with alcohols catalyzed by TiO2-A Reaction conditions. ResearchGate. [Link]
-
Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. National Institutes of Health. [Link]
-
Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses. [Link]
-
Synthesis of m-ethylphenol. PrepChem.com. [Link]
-
(PDF) Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]
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- 1. This compound | C8H10O | CID 6997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4927979A - Process for the preparation of p-ethylphenol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CA1284663C - Phenol alkylation process - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethylphenol
This guide provides an in-depth operational plan for the safe handling of 2-Ethylphenol in a laboratory setting. As researchers and drug development professionals, our primary responsibility extends beyond achieving experimental outcomes to ensuring a culture of safety. This document moves beyond a simple checklist, offering a procedural and causal framework for mitigating the risks associated with this compound. The protocols herein are designed as a self-validating system, grounded in authoritative safety data to foster a secure and compliant research environment.
Hazard Assessment: The Foundation of Effective PPE Strategy
Understanding the intrinsic hazards of a chemical is the critical first step in risk mitigation. Personal Protective Equipment (PPE) is not a one-size-fits-all solution; it is the final barrier in a system of controls dictated by the specific toxicological and physical properties of the substance. This compound, a combustible, corrosive, and acutely toxic compound, demands a rigorous and informed approach to PPE selection.[1][2][3]
Its human toxicological action is noted to be similar to, though less severe than, that of phenol.[4] The primary dangers stem from its ability to cause severe skin burns, and serious eye damage, and its harmful effects if swallowed, inhaled, or absorbed through the skin.[1][2][3]
| Hazard Classification | Description | Potential Consequences |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] The oral LD50 in mice is 600 mg/kg.[1] | Systemic toxic effects, dizziness, headache, and in severe cases, medical emergency.[4] |
| Skin Corrosion / Irritation | Category 1B/1C: Causes severe skin burns and chemical corrosion upon contact.[1][3] | Irreversible skin damage, chemical burns, and potential for systemic absorption. |
| Serious Eye Damage / Irritation | Category 1: Causes serious, potentially irreversible eye damage.[1][3] | Corneal damage, severe irritation, and potential loss of vision. |
| Flammability | Flammable Liquid, Category 4: A combustible liquid with a flash point of 78 °C (172.4 °F).[3] | Poses a fire risk when exposed to heat, sparks, or open flames.[1][3] |
The Hierarchy of Controls: A Systemic Approach to Safety
Before relying on PPE, a robust safety protocol mandates the implementation of the Hierarchy of Controls. This framework prioritizes the most effective control measures, with PPE serving as the essential final barrier when hazards cannot be eliminated through other means. Adherence to this hierarchy is a hallmark of a trustworthy and effective laboratory safety program.
Caption: The Hierarchy of Controls prioritizes safety measures.
For this compound, Engineering Controls are paramount. All handling of this chemical, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of vapors.[1][3] Administrative Controls , such as Standard Operating Procedures (SOPs), clear labeling, and comprehensive training, are also critical. This guide focuses on the final, indispensable layer: PPE .
Core PPE Protocols for Handling this compound
The following protocols provide step-by-step guidance for the selection and use of PPE. This is the minimum required protection; specific experimental conditions may warrant additional measures based on a formal risk assessment.
Dermal Protection: Gloves and Protective Clothing
Direct contact with this compound can cause severe skin burns.[1] Therefore, robust dermal protection is non-negotiable.
A. Glove Selection: The choice of glove material is critical and depends on the nature of the task. For chemicals in the phenol family, materials like butyl rubber and neoprene offer excellent resistance.[5]
| Task / Exposure Level | Recommended Glove Type | Rationale |
| Incidental Contact (e.g., handling sealed containers, minor transfers) | Double-gloved nitrile exam gloves | Provides basic splash protection. Nitrile has limited resistance; gloves must be removed and replaced immediately upon any contact. |
| Intentional Contact / Immersion Risk (e.g., weighing, large-volume transfers, cleaning spills) | Heavy-duty Butyl Rubber or Neoprene gloves | These materials provide superior chemical resistance to phenols, offering extended protection against breakthrough.[5] |
B. Protocol: Safe Gloving Practice
-
Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[6]
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing (Removal): To prevent self-contamination, follow the proper removal technique.[6]
-
Grasp the outside of one glove at the wrist with the other gloved hand.
-
Peel it off, turning the glove inside-out.
-
Hold the removed glove in the gloved hand.
-
Slide the fingers of the ungloved hand under the wrist of the remaining glove.
-
Peel it off over the first glove, containing both inside-out.
-
-
Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container.[6]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][2]
C. Protective Clothing:
-
A clean, fully buttoned laboratory coat must be worn at all times.
-
Long pants and closed-toe shoes are mandatory.[5]
-
For procedures with a significant splash risk, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[5]
Eye and Face Protection
This compound can cause serious and irreversible eye damage.[1] The selection of eye and face protection is contingent on the scale and nature of the operation.
Caption: Decision workflow for selecting appropriate eye protection.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all laboratory work.
-
Splash Hazard: When transferring liquids or performing reactions where splashes are possible, chemical splash goggles are required.[5]
-
Severe Splash Hazard: For large-volume transfers or operations with a higher risk of energetic splashing, a face shield must be worn in addition to chemical splash goggles.[5][6]
Emergency Operational Plan
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Protocol: Spill Management
-
Alert: Immediately alert personnel in the vicinity.
-
Isolate: Isolate the spill area. For liquids, this is a minimum of 50 meters (150 feet) in all directions.[7]
-
Evacuate: If the spill is large or ventilation is inadequate, evacuate the area.
-
Protect: Don the appropriate PPE, including respiratory protection if necessary, chemical-resistant gloves (butyl rubber or neoprene), goggles, face shield, and a lab coat or apron.
-
Contain: Cover the spill with an inert absorbent material like sand, silica gel, or a commercial chemical binder.[3][6] Do not use combustible materials like paper towels.
-
Clean: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Protocol: Personnel Decontamination
-
Skin Exposure: Immediately take off all contaminated clothing.[1][3] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][3] Seek immediate medical attention.[1][3]
-
Eye Exposure: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air immediately.[1][3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Call for immediate medical assistance.[1]
-
Ingestion: Do NOT induce vomiting.[1][3] Rinse the mouth with water.[1][6] Seek immediate medical attention.[1][6]
Disposal of Contaminated PPE and Waste
All materials contaminated with this compound, including used PPE, absorbent materials from spills, and empty chemical containers, are considered hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams. It must not be disposed of with household garbage or washed into the sewage system.[2][6]
-
Containment: Place all contaminated solid waste (gloves, absorbent pads, etc.) into a clearly labeled, sealed hazardous waste container.
-
Labeling: Ensure the waste container is labeled with "Hazardous Waste" and clearly identifies the contents, including "this compound."
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2][6] Arrange for pickup by your institution's certified EHS waste management provider.
References
-
Centers for Disease Control and Prevention (CDC). 2-Ethoxyethanol - NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]
-
Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Available at: [Link]
-
New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). Phenol - NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]
-
CPAChem. (2024, November 26). Safety data sheet: this compound. Available at: [Link]
-
National Institutes of Health (NIH). This compound - PubChem. Available at: [Link]
-
HPC Standards. This compound Safety Data Sheet. Available at: [Link]
-
Australian Government Department of Health. (2014, April 11). Ethylphenols: Human health tier II assessment. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
